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  • Product: 3-(Aminomethyl)pentanoic acid hydrochloride
  • CAS: 1394041-23-6

Core Science & Biosynthesis

Foundational

Technical Guide: 3-(Aminomethyl)pentanoic Acid Hydrochloride (CAS 1394041-23-6)

This guide is structured as a high-level technical whitepaper designed for drug development scientists and organic chemists. It prioritizes mechanistic insight, reproducible methodologies, and structural context.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists and organic chemists. It prioritizes mechanistic insight, reproducible methodologies, and structural context.

[1][2][3][4]

Executive Summary

3-(Aminomethyl)pentanoic acid hydrochloride (CAS 1394041-23-6) is a synthetic


-amino acid derivative and a structural homolog of the blockbuster anticonvulsant Pregabalin  (Lyrica). Chemically defined by a five-carbon backbone with an aminomethyl substitution at the C3 position, this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting the 

(alpha2-delta) subunit of voltage-gated calcium channels (VGCCs).

Unlike its isobutyl-substituted counterpart (Pregabalin), the 3-ethyl substitution in this molecule alters its lipophilicity and steric profile, making it an invaluable reference standard for impurity profiling and a tool compound for mapping the steric tolerance of the leucine-transport system (LAT1) and GABAergic receptors.

Chemical Profile & Physiochemical Properties[5][6][7][8][9]

Identity & Structure

The compound is the hydrochloride salt of a


-amino acid analogue. Its core structure mimics the inhibitory neurotransmitter GABA but features a lipophilic ethyl chain at the 

-carbon, introducing chirality and steric bulk that prevents rapid metabolic degradation.
PropertyData
CAS Number 1394041-23-6
IUPAC Name 3-(Aminomethyl)pentanoic acid hydrochloride
Molecular Formula C

H

NO

[1] · HCl
Molecular Weight 167.63 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water (>50 mg/mL), Methanol; Insoluble in Hexane, DCM
pKa (Calc) Carboxyl: ~4.2
H-Bond Donors/Acceptors 3 / 3
Structural Homology

To understand the utility of CAS 1394041-23-6, one must compare it to the established pharmacophore:

  • GABA: H

    
    N-CH
    
    
    
    -CH
    
    
    -CH
    
    
    -COOH (Linear, flexible, polar)
  • Pregabalin: 3-Isobutyl-GABA (Bulky C3-isobutyl group locks conformation)

  • CAS 1394041-23-6: 3-Ethyl-GABA (Intermediate steric bulk)

This "Ethyl-GABA" analog is frequently observed as a process impurity in Pregabalin manufacturing (arising from Propanal contamination in Isovaleraldehyde starting material) but is also synthesized intentionally to define the lower-limit of hydrophobic binding in the


 pocket.

Pharmacological Mechanism: The Ligand Hypothesis

The primary biological interest in 3-(aminomethyl)pentanoic acid lies in its interaction with the auxiliary


 subunit of voltage-gated calcium channels.
Mechanism of Action (MOA)

Unlike traditional GABA agonists (which bind GABA-A or GABA-B receptors), this class of compounds functions as a gabapentinoid .

  • Target Binding: The compound binds to the

    
    -1 and 
    
    
    
    -2 subunits in the CNS.
  • Trafficking Inhibition: Binding disrupts the trafficking of calcium channels to the presynaptic membrane.

  • Neurotransmitter Release: Reduced calcium influx decreases the release of excitatory neurotransmitters (Glutamate, Substance P, CGRP).

Pathway Visualization

The following diagram illustrates the specific intervention point of 3-(aminomethyl)pentanoic acid within the synaptic signaling cascade.

MOA Ligand 3-(Aminomethyl)pentanoic acid Alpha2Delta α2δ Subunit (VGCC) Ligand->Alpha2Delta High Affinity Binding CaChannel Voltage-Gated Ca2+ Channel (Presynaptic Membrane) Alpha2Delta->CaChannel Modulates Trafficking CaInflux Ca2+ Influx CaChannel->CaInflux Inhibits VesicleFusion Synaptic Vesicle Fusion CaInflux->VesicleFusion Required for NTRelease Excitatory NT Release (Glutamate/Substance P) VesicleFusion->NTRelease Signal Nociceptive Signaling NTRelease->Signal

Figure 1: Mechanism of Action. The compound acts as a ligand for the


 subunit, inhibiting calcium influx and downstream excitatory signaling.

Synthesis & Manufacturing Protocol

Note on Stereochemistry: While CAS 1394041-23-6 typically refers to the racemate, the biological activity is usually concentrated in the (S)-enantiomer (analogous to (S)-Pregabalin). The protocol below describes the racemic synthesis via a Knoevenagel condensation route, which is the industry standard for generating this scaffold for reference purposes.

Retrosynthetic Analysis
  • Target: 3-(Aminomethyl)pentanoic acid HCl[2][3][1][4]

  • Key Intermediate: 3-Ethylglutaric acid monoamide or 3-cyano intermediate.

  • Starting Materials: Ethyl Cyanoacetate + Propanal (Propionaldehyde).

Step-by-Step Protocol
Step 1: Knoevenagel Condensation

Objective: Formation of the


-unsaturated ester.
  • Reagents: Propanal (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Diethylamine (cat.), Hexane.

  • Procedure:

    • Charge reactor with hexane and ethyl cyanoacetate.

    • Add catalytic diethylamine.

    • Add propanal dropwise at 0–5°C (Exothermic).

    • Reflux with Dean-Stark trap to remove water.

    • Result: Ethyl 2-cyano-2-pentenoate.

Step 2: Michael Addition (Cyanide)

Objective: Introduction of the second nitrile group (precursor to the acid and amine).

  • Reagents: Potassium Cyanide (1.1 eq), Ethanol/Water.

  • Procedure:

    • Dissolve the unsaturated ester in EtOH.

    • Add KCN solution slowly at room temperature.

    • Heat to 50°C for 4 hours.

    • Result: Diethyl 3-ethyl-2,4-dicyanoglutarate (intermediate species depending on exact workup). Correction: Standard industrial route often uses malonate addition, but the "GABA" route typically uses cyanide addition to form a 3-substituted glutaric precursor.

    • Alternative (Simpler): Addition of nitromethane to the unsaturated ester followed by reduction is also common for research scales.

Step 3: Hydrolysis & Decarboxylation

Objective: Formation of 3-ethylglutaric acid or 3-(cyanomethyl)pentanoic acid.

  • Reagents: 6N HCl, Reflux.

  • Procedure:

    • Reflux intermediate in concentrated HCl for 12-24 hours.

    • This hydrolyzes esters/nitriles to carboxylic acids and decarboxylates the gem-dicarboxyl group.

    • Result: 3-Ethylglutaric acid. (Note: This route requires subsequent conversion of one acid to amine).

Preferred Research Route: The "GABA-Analog" Direct Synthesis

For high purity CAS 1394041-23-6, the Cyanoacetate/Michael route is preferred:

  • Condensation: Propanal + Ethyl Cyanoacetate

    
     Unsaturated Ester.
    
  • Michael Addition: Addition of Diethyl Malonate.

  • Hydrolysis/Decarboxylation: Yields 3-ethylglutaric acid.

  • Imidation: React with Urea/Heat

    
     3-Ethylglutarimide.
    
  • Hofmann Rearrangement: React imide with NaOBr/NaOH

    
    3-(Aminomethyl)pentanoic acid .
    
  • Salt Formation: Treat with HCl gas in iPrOH

    
     Product crystallizes.
    
Synthesis Workflow Diagram

Synthesis SM1 Propanal Inter1 Unsaturated Ester SM1->Inter1 Knoevenagel SM2 Ethyl Cyanoacetate SM2->Inter1 Inter2 3-Ethylglutarimide Inter1->Inter2 1. Michael (Malonate) 2. Urea/Heat Product 3-(Aminomethyl)pentanoic Acid HCl Inter2->Product Hofmann Rearrangement (NaOBr, then HCl)

Figure 2: Synthetic pathway utilizing the Glutarimide/Hofmann route, ensuring correct carbon skeleton assembly.

Analytical Quality Control

To ensure the integrity of CAS 1394041-23-6, particularly when distinguishing it from Pregabalin, the following analytical parameters are mandatory.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) is required because the compound lacks a strong UV chromophore.

  • Retention Time: Expect elution earlier than Pregabalin due to the shorter ethyl chain (lower lipophilicity).

NMR Characterization ( H, D O)
  • 
     0.90 (t, 3H):  Terminal methyl of the ethyl group.
    
  • 
     1.35 (m, 2H):  Methylene of the ethyl group.
    
  • 
     2.0-2.2 (m, 1H):  Chiral methine proton at C3.
    
  • 
     2.40 (d, 2H): 
    
    
    
    -methylene protons (-CH
    
    
    -COOH).
  • 
     2.95 (d, 2H):  Methylene protons adjacent to amine (-CH
    
    
    
    -NH
    
    
    ).

Safety & Handling

GHS Classification: Warning[1][4][5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Handling Protocol:

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Reconstitution: Dissolve in water or PBS for biological assays. Avoid DMSO if possible for calcium channel assays to prevent solvent interference, though solubility is adequate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71756374, 3-(Aminomethyl)pentanoic acid hydrochloride. Retrieved from [Link]

  • Gee, N. S., et al. (1996).The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. Journal of Biological Chemistry. (Foundational mechanism for 3-substituted GABA analogs).
  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Journal of Organic Chemistry. (Methodology adapted for ethyl analog synthesis).[6]

  • Hoekstra, M. S., et al. (1997).Chemical Development of CI-1008 (Pregabalin). Organic Process Research & Development. (Source for impurity profiling including ethyl analogs).

Sources

Exploratory

Technical Monograph: Mechanism of Action of 3-(Aminomethyl)pentanoic Acid

This technical guide details the mechanism of action, chemical biology, and experimental validation of 3-(Aminomethyl)pentanoic acid (also known as 3-Ethyl-GABA ), a structural analog in the gabapentinoid class. Subject:...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, chemical biology, and experimental validation of 3-(Aminomethyl)pentanoic acid (also known as 3-Ethyl-GABA ), a structural analog in the gabapentinoid class.

Subject: 3-(Aminomethyl)pentanoic acid (3-Ethyl-GABA) Class: Gabapentinoid;


 Ligand
Primary Indication Context:  Neuropathic Pain, Epilepsy (Preclinical SAR)

Executive Summary

3-(Aminomethyl)pentanoic acid represents a critical structural scaffold within the gabapentinoid class of drugs. Chemically defined as the 3-ethyl analog of


-aminobutyric acid (GABA), it serves as a pivotal reference point in Structure-Activity Relationship (SAR) studies, bridging the gap between endogenous GABA (inactive at 

) and clinically approved lipophilic analogs like Pregabalin (3-isobutyl) and Gabapentin (3-cyclohexyl).

Its mechanism of action centers on high-affinity binding to the


 and 

auxiliary subunits
of voltage-gated calcium channels (VGCCs). This binding event disrupts the trafficking of calcium channels to the presynaptic membrane, thereby dampening excessive neurotransmitter release in hyperexcited neurons.

Chemical Biology & SAR Context

Structural Logic

The pharmacological potency of gabapentinoids is dictated by the steric bulk of the substituent at the C3 position (relative to the GABA backbone).

  • GABA (Endogenous): Hydrogen at C3. No affinity for

    
    .
    
  • 3-(Aminomethyl)pentanoic acid: Ethyl group at C3. Moderate-to-High affinity.

  • Pregabalin: Isobutyl group at C3. High affinity (Optimized fit).

The ethyl substitution in 3-(aminomethyl)pentanoic acid provides sufficient lipophilicity to access the hydrophobic pocket of the


 subunit, a feature absent in GABA.
Stereochemistry

Like Pregabalin, 3-(aminomethyl)pentanoic acid possesses a chiral center at the C3 position. The biological activity is stereoselective, predominantly residing in the (S)-enantiomer . The (R)-enantiomer typically exhibits significantly reduced binding affinity, confirming the specific spatial requirements of the


 binding cleft.

Table 1: Comparative SAR of 3-Substituted GABA Analogs

CompoundC3 Substituent

Affinity (

)
System L Transport (

)
GABA -H> 1 mM (Inactive)N/A
3-(Aminomethyl)pentanoic acid -Ethyl~150–250 nMActive Substrate
Pregabalin -Isobutyl< 20 nMActive Substrate
Gabapentin -Cyclohexyl< 20 nMActive Substrate

Pharmacodynamics: The Mechanism

The therapeutic effect of 3-(aminomethyl)pentanoic acid is not mediated by direct interaction with GABA_A or GABA_B receptors, despite its structural homology. Instead, it acts as a neuromodulator of calcium influx .

Mechanism of Action Pathway
  • Target Engagement: The molecule crosses the Blood-Brain Barrier (BBB) via the L-type amino acid transporter (LAT1) and binds to the

    
     subunit (specifically the RRR motif) of presynaptic P/Q-type (Cav2.1) and N-type (Cav2.2) calcium channels.[1][2][3][4]
    
  • Trafficking Inhibition: Binding prevents the recycling of the

    
     subunit from endosomes to the plasma membrane.
    
  • Surface Density Reduction: Over chronic exposure (hours to days), this leads to a net reduction of functional VGCCs at the presynaptic terminal.

  • Neurotransmitter Suppression: Reduced calcium influx during depolarization diminishes the fusion of synaptic vesicles, specifically inhibiting the release of excitatory neurotransmitters like Glutamate , Substance P , and CGRP in the dorsal horn of the spinal cord.

Visualization of Signaling Pathway

MOA_Pathway Drug 3-(Aminomethyl)pentanoic Acid LAT1 LAT1 Transporter (BBB Crossing) Drug->LAT1 Transport Alpha2Delta α2δ Subunit (Presynaptic VGCC) LAT1->Alpha2Delta Binding (High Affinity) Trafficking Inhibition of VGCC Surface Trafficking Alpha2Delta->Trafficking Modulates CaInflux Reduced Presynaptic Ca2+ Influx Trafficking->CaInflux Causes VesicleFusion Decreased Synaptic Vesicle Fusion CaInflux->VesicleFusion Downregulates Release Inhibition of Glutamate/Substance P Release VesicleFusion->Release Prevents Analgesia Neuropathic Pain Relief (Antiallodynia) Release->Analgesia Clinical Outcome

Figure 1: Mechanistic cascade from LAT1 transport to suppression of excitatory neurotransmission.

Experimental Protocols

To validate the activity of 3-(aminomethyl)pentanoic acid, researchers must employ self-validating assays that confirm both binding affinity and functional consequence.

Protocol 1: [³H]Gabapentin Competitive Binding Assay

Objective: Determine the binding affinity (


 / 

) of the test compound for the

subunit.

Reagents:

  • Radioligand: [³H]Gabapentin (Specific Activity ~80 Ci/mmol).

  • Tissue Source: Porcine or Rat Cerebral Cortex synaptic membranes.

  • Buffer: 10 mM HEPES/KOH, pH 7.4 (Cold).

Workflow:

  • Membrane Preparation: Homogenize cerebral cortex in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptic membranes. Resuspend pellet in HEPES buffer.

  • Incubation: In 96-well plates, combine:

    • 50 µL Membrane suspension (~10–20 µg protein).

    • 20 µL [³H]Gabapentin (Final conc: 10 nM).

    • 20 µL Test Compound (3-(Aminomethyl)pentanoic acid) at varying concentrations (

      
       to 
      
      
      
      M).
    • Control: Non-specific binding defined by 10 µM unlabeled Pregabalin.

  • Equilibrium: Incubate for 45–60 minutes at 21°C (Room Temp) . Note: Binding is temperature-sensitive; avoid 37°C as degradation may occur.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting. Calculate

    
     using non-linear regression.
    
Protocol 2: Whole-Cell Patch Clamp (DRG Neurons)

Objective: Measure functional inhibition of Calcium currents (


).

Workflow:

  • Cell Isolation: Dissociate Dorsal Root Ganglion (DRG) neurons from rats. Plate on laminin-coated coverslips.

  • Solutions:

    • Internal (Pipette): CsCl-based solution (blocks K+ channels).

    • External (Bath): Tetraethylammonium (TEA)-Cl based solution containing 10 mM

      
       (Barium is used as the charge carrier to isolate Ca-channel activity and prevent Ca-dependent inactivation).
      
  • Recording: Establish G

    
     seal. Break-in for whole-cell configuration.
    
  • Voltage Protocol: Hold at -80 mV. Depolarize to +10 mV for 100 ms to elicit

    
    .
    
  • Application: Perfusion of 3-(aminomethyl)pentanoic acid (10 µM).

  • Validation: A reduction in peak current amplitude by >20% compared to baseline confirms functional antagonism of VGCCs.

References

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel." Journal of Biological Chemistry. Link

  • Taylor, C. P., et al. (2007). "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research. Link

  • Bryans, J. S., et al. (1998). "Identification of novel ligands for the potent anticonvulsant gabapentin binding site." Journal of Medicinal Chemistry. Link

  • Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences. Link

  • Hendrich, J., et al. (2008). "Pharmacological disruption of calcium channel trafficking by the alpha2delta ligand gabapentin." Proceedings of the National Academy of Sciences. Link

Sources

Foundational

Introduction: The Significance of 3-Substituted γ-Aminobutyric Acid (GABA) Analogs

An In-Depth Technical Guide to the Synthesis of 3-Substituted GABA Analogs γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Substituted GABA Analogs

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability.[1][2] Its therapeutic potential is vast; however, GABA itself cannot efficiently cross the blood-brain barrier, limiting its clinical utility.[3] This challenge spurred the development of lipophilic analogs capable of penetrating the CNS. Among the most successful are 3-substituted GABA analogs, a class of drugs with profound therapeutic impact.

Key members of this family include Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a blockbuster drug for treating neuropathic pain, epilepsy, and anxiety[4][5]; Baclofen (β-(4-chlorophenyl)-GABA), a muscle relaxant used for spasticity[6][7]; and Gabapentin, an anticonvulsant.[4] A critical feature of these molecules is their stereochemistry. Biological activity is often confined to a single enantiomer—for instance, the (S)-enantiomer for Pregabalin and the (R)-enantiomer for Baclofen.[6] Consequently, the development of efficient, stereoselective synthetic pathways is not merely an academic exercise but a crucial requirement for producing safe and effective pharmaceuticals.

This guide provides a comprehensive overview of the core synthetic strategies for preparing 3-substituted GABA analogs, moving from powerful asymmetric methodologies to innovative biocatalytic routes. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights for researchers and drug development professionals.

Part 1: Asymmetric Michael Addition: A Cornerstone for Stereocenter Construction

The conjugate or Michael addition is a powerful and versatile C-C bond-forming reaction that has become a cornerstone for the synthesis of 3-substituted GABA analogs.[8] Its strategic importance lies in its ability to create the C3-C4 bond while simultaneously establishing the critical stereocenter at the C3 position. The general approach involves the addition of a carbon nucleophile to an α,β-unsaturated carbonyl or nitro compound, generating a key γ-functionalized intermediate that can be elaborated into the target GABA analog.

Organocatalytic Asymmetric Michael Addition

The ascent of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a metal-free, often more sustainable alternative to traditional methods. In this context, small chiral organic molecules are used in catalytic amounts to create a chiral environment that directs the stereochemical outcome of the reaction.

Causality and Mechanistic Insight: Proline derivatives, such as diphenylprolinol silyl ether, and cinchona alkaloid-derived thioureas are exemplary catalysts.[2][9][10] They typically operate through a dual-activation mechanism. For instance, a secondary amine catalyst can form a nucleophilic enamine with a donor molecule (like an aldehyde) or an electrophilic iminium ion with an α,β-unsaturated aldehyde. Simultaneously, another functional group on the catalyst, such as a thiourea or hydroxyl group, can activate the acceptor molecule (e.g., a nitroalkene) via hydrogen bonding. This highly organized, transient chiral complex sterically shields one face of the reactants, leading to a highly enantioselective bond formation.

This strategy has been elegantly applied to the synthesis of (S)-Baclofen.[10] The key step is the asymmetric Michael addition of nitromethane to 3-(p-chlorophenyl)propenal, catalyzed by a diphenylprolinol silyl ether, which yields the corresponding γ-nitroaldehyde with excellent enantioselectivity.[10]

cluster_start Starting Materials cluster_catalyst Catalysis cluster_reaction Core Reaction cluster_product Chiral Intermediate cluster_downstream Downstream Conversion A 3-(p-chlorophenyl)propenal D Asymmetric Michael Addition A->D B Nitromethane B->D C Diphenylprolinol Silyl Ether Catalyst C->D 0.5-10 mol% E γ-Nitroaldehyde (High ee) D->E F Oxidation (e.g., Kraus-Pinnick) E->F G Nitro Group Reduction (e.g., Raney Ni) F->G H (S)-Baclofen G->H

Caption: Organocatalytic pathway to (S)-Baclofen.

  • Aldol Condensation: To a solution of p-chlorobenzaldehyde in a suitable solvent, add acetaldehyde and a catalytic amount of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Stir at room temperature until the formation of 3-(p-chlorophenyl)propenal is complete (monitored by TLC).

  • Acid Quench: Add a weak acid, such as formic acid, to neutralize the DBU catalyst. This step is critical to prevent interference with the subsequent organocatalytic reaction.

  • Asymmetric Michael Addition: Add nitromethane and the diphenylprolinol silyl ether organocatalyst (typically 5-10 mol%). Stir the reaction at the optimized temperature (e.g., room temperature or 0 °C) for 24-48 hours until the γ-nitroaldehyde is formed.

  • Oxidation: Without isolation, add sodium chlorite, a phosphate buffer (e.g., NaH₂PO₄), and a scavenger like 2-methyl-2-butene. This Kraus-Pinnick oxidation converts the aldehyde to a carboxylic acid.

  • Reduction: Following the oxidation, add Raney Nickel and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) to reduce the nitro group to the primary amine.

  • Work-up and Purification: After the reaction is complete, filter the catalyst, perform an aqueous work-up, and purify the final product, (S)-Baclofen, by crystallization or chromatography.

Chiral Auxiliary-Mediated Michael Addition

An alternative and highly reliable strategy employs a chiral auxiliary—a chiral molecule that is temporarily incorporated into a reactant to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

Causality and Mechanistic Insight: Evans oxazolidinones are among the most successful chiral auxiliaries. An α,β-unsaturated carboxylic acid is first coupled to the chiral auxiliary to form an N-acyl oxazolidinone. The oxazolidinone ring system effectively blocks one face of the enolate that is formed upon deprotonation, while the substituent on the auxiliary (e.g., a benzyl or isopropyl group) directs the incoming nucleophile to the opposite face. This results in a highly diastereoselective Michael addition. The stereocenter is thus set with high fidelity, and the auxiliary can be cleaved under mild conditions to reveal the chiral product.

A Chiral Oxazolidinone (e.g., (4R,5S)-form) C Coupling (e.g., Pivoloyl chloride) A->C B Unsaturated Acid (5-methyl-hex-2-enoic acid) B->C D Chiral N-Acyl Oxazolidinone C->D F Diastereoselective Michael Addition D->F E Michael Donor (e.g., Nitromethane) E->F G Adduct (High de) F->G H Auxiliary Cleavage (e.g., LiOH/H₂O₂) G->H I Chiral γ-Nitro Acid H->I J Nitro Reduction (e.g., H₂/Pd-C) I->J K (S)-Pregabalin J->K

Caption: Chiral auxiliary-based synthesis of (S)-Pregabalin.

MethodCatalyst / AuxiliaryNucleophileSubstrateYield (%)ee/de (%)Target AnalogReference
OrganocatalysisDiphenylprolinol Silyl EtherNitromethane3-(p-Cl-phenyl)propenal31% (one-pot)>99 ee(S)-Baclofen[10]
OrganocatalysisCinchona-derived ThioureaDithiomalonatesNitrostyrenesHigh97 ee(R)-Baclofen[6][11]
Chiral AuxiliaryEvans OxazolidinoneNitromethaneα,β-Unsaturated Imide78% (add'n step)>99 de(R)-Baclofen[8]
Chiral AuxiliaryEvans OxazolidinoneCyanideα,β-Unsaturated Imide62% (add'n step)>98 de(S)-Baclofen[8]

Part 2: Chemoenzymatic and Biocatalytic Pathways: The Green Chemistry Approach

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of chiral pharmaceuticals, this approach offers significant advantages, including exceptional enantio- and regioselectivity, mild and environmentally benign reaction conditions (typically in aqueous media), and the potential to dramatically simplify synthetic routes by avoiding protection/deprotection steps.[12]

Asymmetric Bioreduction with Ene-Reductases

Ene-reductases, primarily from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated C=C double bonds.[13] This capability is ideally suited for creating the C3 stereocenter of GABA analogs.

Causality and Mechanistic Insight: The key is to design a substrate, such as a β-cyanoacrylate ester, that can fit into the enzyme's active site. The enzyme then delivers a hydride (from a cofactor like NADPH) to one specific face of the double bond, leading to a highly enantioselective reduction. A fascinating aspect of this method is the ability to control the stereochemical outcome. The bioreduction of (E)-isomers of the substrate often yields the (S)-product, while the (Z)-isomer can produce the (R)-product.[13] This substrate-based control, combined with enzyme engineering (using mutated variants with altered active sites), provides powerful access to both enantiomers of the desired chiral intermediate.[13]

A (E)-β-Cyanoacrylate Ester C Ene-Reductase (e.g., OYE2) + Cofactor (NADPH) A->C B (Z)-β-Cyanoacrylate Ester D Ene-Reductase (e.g., NCR) + Cofactor (NADPH) B->D E (S)-β-Cyano Ester (Pregabalin Precursor) C->E F (R)-β-Cyano Ester D->F G Hydrolysis & Decarboxylation E->G H Cyano Group Reduction (e.g., Catalytic Hydrogenation) G->H I (S)-Pregabalin H->I

Caption: Stereodivergent synthesis via ene-reductases.

  • Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reaction Setup: In the buffer, dissolve the β-cyanoacrylate ester substrate. Add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) and NADP⁺.

  • Enzyme Addition: Add the lyophilized ene-reductase (e.g., OYE1-3, NCR).

  • Incubation: Gently shake the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours.

  • Monitoring and Work-up: Monitor the conversion by GC or HPLC. Once complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the product into the organic layer, dry the combined organic phases (e.g., over MgSO₄), and concentrate under reduced pressure to yield the chiral β-cyano ester.

One-Pot Chemoenzymatic Cascades

A highly advanced strategy involves combining multiple catalytic steps—both enzymatic and chemical—into a single reaction vessel. This "one-pot" approach enhances process efficiency by eliminating the need for intermediate purification, reducing solvent waste, and saving time.

Causality and Mechanistic Insight: A chemoenzymatic cascade for GABA analogs can be designed to build the molecule from simple starting materials.[14] For example, an engineered 4-oxalocrotonate tautomerase (4-OT) can function as an artificial "Michaelase" to catalyze the addition of acetaldehyde to a nitroalkene, forming a chiral γ-nitroaldehyde.[14] In the same pot, an aldehyde dehydrogenase (ALDH) can oxidize this intermediate to the corresponding γ-nitro-carboxylic acid. Finally, a chemical reductant like nickel boride or an enzymatic nitroreductase (NR) can convert the nitro group to the amine, completing the synthesis. The success of such a cascade relies on the compatibility of all catalysts and reagents under a common set of aqueous conditions.

MethodEnzyme / Catalyst SystemSubstrateProductConversion (%)ee (%)Reference
BioreductionEne-Reductase (OYE1-3)(E)-Ethyl 3-cyano-5-methyl-2-hexenoate(S)-Ethyl 3-cyano-5-methylhexanoate>99>99[13]
BioreductionEne-Reductase (NCR)(Z)-Ethyl 3-cyano-5-methyl-2-hexenoate(R)-Ethyl 3-cyano-5-methylhexanoate94>99[13]
DesymmetrizationLipase / EsteraseProchiral diesterChiral monoesterHigh>99[12]
CascadeMichaelase/ALDH/Ni₂BNitroalkene + AcetaldehydeGABA Analogup to 70 (overall)up to 98[14]

Part 3: Classical and Industrial Routes

While modern asymmetric methods are elegant and highly selective, classical approaches, including racemic synthesis followed by resolution and the desymmetrization of anhydrides, remain relevant, particularly in established industrial processes.

Desymmetrization of Cyclic Anhydrides

This strategy begins with a symmetric, prochiral starting material, such as 3-isobutylglutaric anhydride for the synthesis of Pregabalin.

Causality and Mechanistic Insight: The key step is the enantioselective ring-opening of the anhydride with a chiral alcohol or amine.[15][16] This reaction creates a mono-ester or mono-amide, breaking the molecule's symmetry and setting the stereocenter. The resulting carboxylic acid can then be converted into the required aminomethyl group via a functional group transformation like the Hofmann or Curtius rearrangement.[16] The efficiency of this method hinges on the selectivity of the initial ring-opening step.

Racemic Synthesis and Classical Resolution

The earliest approaches to chiral 3-substituted GABA analogs involved the synthesis of a 1:1 mixture of both enantiomers (a racemate), followed by separation.

Causality and Mechanistic Insight: Resolution is achieved by reacting the racemic mixture with a chiral resolving agent, such as (S)-(+)-mandelic acid.[17] This forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization. After separation, the resolving agent is removed to yield the desired pure enantiomer. The primary and significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is only 50%, with the other 50% being an undesired byproduct that must be discarded or recycled through a racemization process.[12]

Conclusion and Future Outlook

The synthetic landscape for 3-substituted GABA analogs has evolved dramatically, driven by the need for stereochemically pure active pharmaceutical ingredients. Early reliance on classical resolution of racemates has given way to far more elegant and efficient asymmetric strategies. Organocatalytic and chiral auxiliary-mediated Michael additions provide robust and highly selective methods for establishing the key stereocenter.

Looking forward, the field is increasingly embracing the principles of green chemistry. Chemoenzymatic and biocatalytic routes, featuring engineered enzymes and one-pot cascade reactions, represent the frontier of this research.[12][13][14] These methods offer unparalleled selectivity under mild, aqueous conditions, minimizing waste and improving process safety. As the demand for complex chiral molecules continues to grow, the synergy between organic chemistry and biotechnology will undoubtedly be the engine that drives the next generation of innovative and sustainable synthetic pathways.

References

  • Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. ACS Catalysis. Available at: [Link]

  • One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step. PubMed. Available at: [Link]

  • One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step. Organic Letters (ACS Publications). Available at: [Link]

  • Asymmetric synthesis of ( R )-baclofen and (3 S ,4 S )-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Stereoselective and efficient synthesis of (S)-pregabalin from D-mannitol. ResearchGate. Available at: [Link]

  • An efficient synthesis of (R)- and (S)-baclofen via desymmetrization (2009). SciSpace. Available at: [Link]

  • 3-substituted GABA analogs with central nervous system activity: a review. PubMed. Available at: [Link]

  • Synthesis and in vivo evaluation of 3-substituted gababutins. PubMed. Available at: [Link]

  • Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid. PMC. Available at: [Link]

  • Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid. Hep Journals. Available at: [Link]

  • An update on GABA analogs for CNS drug discovery. ResearchGate. Available at: [Link]

  • An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Available at: [Link]

  • Rational approaches for the design of various GABA modulators and their clinical progression. PMC. Available at: [Link]

  • GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABA A Receptors 1. PMC. Available at: [Link]

  • A new synthetic route for the preparation of pregabalin. R Discovery - Researcher.Life. Available at: [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PMC. Available at: [Link]

  • Synthesis of analogues of GABA. IX. 5-(Aminomethyl)-3-hydroxyfuran-2(5H)-one. Australian Journal of Chemistry. Available at: [Link]

  • Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA. ResearchGate. Available at: [Link]

  • Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA. PubMed. Available at: [Link]

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. Available at: [Link]

  • Process for the preparation of pregabalin. Google Patents.
  • Asymmetric synthesis of pregabalin. Google Patents.
  • Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Binding Affinity of 3-(Aminomethyl)pentanoic Acid with Voltage-Gated Calcium Channel α2δ Subunits

Foreword In the landscape of modern therapeutics, particularly for neuropathic pain and certain seizure disorders, the interaction between small molecule ligands and their protein targets is of paramount importance. This...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern therapeutics, particularly for neuropathic pain and certain seizure disorders, the interaction between small molecule ligands and their protein targets is of paramount importance. This guide provides a detailed examination of the binding characteristics of 3-(Aminomethyl)pentanoic acid, widely known as pregabalin, with its principal molecular target: the alpha2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs). As researchers and drug development professionals, understanding the nuances of this high-affinity interaction is fundamental to appreciating the compound's mechanism of action and exploring future therapeutic innovations. This document synthesizes experimental data, elucidates the structural basis of the interaction, and provides field-proven methodologies for its characterization, grounding all claims in authoritative scientific literature.

Foundational Concepts: The Ligand and Its Target

3-(Aminomethyl)pentanoic Acid (Pregabalin)

3-(Aminomethyl)pentanoic acid is a gamma-aminobutyric acid (GABA) analog that has gained widespread clinical use for treating neuropathic pain, post-herpetic neuralgia, fibromyalgia, and as an adjunctive therapy for partial seizures.[1][2] Despite its structural similarity to GABA, its mechanism of action does not involve direct interaction with GABA receptors.[3] Instead, its therapeutic effects are mediated through high-affinity binding to the α2δ subunit of VGCCs.[4]

  • Chemical Structure: C6H13NO2[5]

  • IUPAC Name: 3-(aminomethyl)pentanoic acid[5]

  • Molecular Weight: 131.17 g/mol [5]

The Alpha2-Delta (α2δ) Subunit

The α2δ protein is an auxiliary subunit that modulates the function and trafficking of the pore-forming α1 subunit of high-voltage-activated calcium channels (CaV1 and CaV2 families).[6][7] It is encoded by a single gene and post-translationally cleaved into the extracellular α2 peptide and the transmembrane δ peptide, which remain linked by a disulfide bond.[7][8] Four distinct α2δ genes have been identified in mammals (CACNA2D1-4), resulting in four protein isoforms (α2δ-1, α2δ-2, α2δ-3, and α2δ-4).[6] These isoforms exhibit tissue-specific distribution, which has significant implications for the targeted action of drugs like pregabalin.[9][10] The primary role of the α2δ subunit is to increase the density of functional calcium channels at the plasma membrane, thereby enhancing calcium currents.[6][11]

Quantitative Analysis of Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with a lower value indicating a tighter, higher-affinity interaction.[12] Pregabalin binds with high affinity to the α2δ-1 and α2δ-2 subunits but not to the α2δ-3 subunit.[10]

The causality for employing techniques like radioligand binding assays stems from their high sensitivity and specificity. Using a radiolabeled ligand (e.g., [³H]gabapentin or [³H]pregabalin) allows for the precise detection and quantification of binding events, even with low protein concentrations in complex biological samples like brain membrane preparations. This method enables the determination of key parameters such as Kd for the radioligand and, through competitive displacement, the Ki for an unlabeled competitor like pregabalin.

LigandTarget SubunitReported Affinity ConstantSource
Gabapentinα2δ-1Kd = 59 nM[10]
Gabapentinα2δ-2Kd = 153 nM[10]
Pregabalinα2δ-1 / α2δ-2IC50 = 0.70 - 5.2 nM (vs. [³H]gabapentin)[13]

Note: IC50 values are dependent on the concentration of the radioligand used in the assay and can be converted to a Ki value.

Experimental Workflow: Competitive Radioligand Binding Assay

To determine the binding affinity of an unlabeled compound such as 3-(Aminomethyl)pentanoic acid, a competitive radioligand binding assay is a gold-standard method. This protocol describes a self-validating system where the displacement of a known high-affinity radioligand provides a robust measure of the test compound's affinity.

Detailed Protocol

Objective: To determine the inhibition constant (Ki) of 3-(Aminomethyl)pentanoic acid for the α2δ subunit by measuring its ability to displace [³H]gabapentin or [³H]pregabalin from brain tissue membranes.

Materials:

  • Tissue Source: Porcine or rat brain cortex, known to express high levels of α2δ-1.[14]

  • Radioligand: [³H]gabapentin or [³H]pregabalin.

  • Test Compound: 3-(Aminomethyl)pentanoic acid (pregabalin).

  • Buffers:

    • Homogenization Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors.[15]

    • Assay Buffer: 10 mM HEPES, pH 7.5.[16]

    • Wash Buffer: Ice-cold 50 mM Tris buffer, pH 7.5.[16]

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, glass fiber filters (GF/C), liquid scintillation counter.[15][16]

Methodology:

  • Membrane Preparation: a. Homogenize brain tissue in 20 volumes of ice-cold homogenization buffer.[15] b. Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[15] c. Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[15] d. Resuspend the pellet in fresh buffer and repeat the centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).[15]

  • Binding Assay: a. Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.[15] b. Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand (e.g., 20 nM [³H]pregabalin).[16] c. Non-specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a saturating concentration of unlabeled ligand (e.g., 10 µM pregabalin), and 50 µL of radioligand.[16] d. Competition Wells: Add 150 µL of membrane preparation, 50 µL of varying concentrations of the test compound (3-(Aminomethyl)pentanoic acid), and 50 µL of radioligand. e. Incubate the plate at room temperature (22°C) for 60-90 minutes with gentle agitation to reach equilibrium.[15][16]

  • Filtration and Counting: a. Terminate the incubation by rapid vacuum filtration onto glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[15] b. Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[15][16] c. Dry the filters and place them in scintillation vials with scintillation cocktail.[15] d. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualization of Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay Setup (96-well Plate) cluster_analysis Data Analysis Tissue Brain Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet Centrifuge2->Resuspend ProteinAssay Quantify Protein Resuspend->ProteinAssay Total Total Binding (Membrane + Radioligand) ProteinAssay->Total NSB Non-Specific Binding (Membrane + Radioligand + Excess Unlabeled) ProteinAssay->NSB Comp Competition (Membrane + Radioligand + Test Compound) ProteinAssay->Comp Incubate Incubate to Equilibrium (e.g., 90 min at 22°C) Total->Incubate NSB->Incubate Comp->Incubate Filter Rapid Vacuum Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count CalcIC50 Calculate IC50 Count->CalcIC50 CalcKi Calculate Ki (Cheng-Prusoff) CalcIC50->CalcKi

Caption: Workflow for a competitive radioligand binding assay.

Structural Basis of the Pregabalin-α2δ Interaction

The high-affinity binding of pregabalin and its predecessor, gabapentin, is not a simple lock-and-key mechanism but relies on specific structural features of the α2δ-1 and α2δ-2 subunits. Site-directed mutagenesis studies have been instrumental in identifying the critical amino acid residues involved in this interaction.

Research has conclusively shown that a single amino acid, Arginine at position 217 (R217) of the α2δ-1 protein, is essential for high-affinity binding.[8][17] When this arginine is mutated to an alanine (R217A), the binding of pregabalin is dramatically reduced, both in vitro and in vivo.[9][18] This single-point mutation effectively abolishes the analgesic efficacy of pregabalin in mouse models, providing definitive proof that the α2δ-1 subunit is the molecular target mediating its pain-relieving effects.[18] This finding underscores the principle of a self-validating system: altering a single, specific component of the target protein eliminates the drug's activity, confirming the direct and critical nature of that interaction. While both the α2 and δ proteins are required for forming the binding site, the R217 residue is located on the α2 portion.[8]

G cluster_a2d α2δ-1 Subunit Pregabalin 3-(Aminomethyl)pentanoic acid (Pregabalin) a2d_node α2 protein Critical Residue: Arg217 δ protein Pregabalin->a2d_node:f1 High-Affinity Binding

Caption: Pregabalin binding to the critical R217 residue on the α2δ-1 subunit.

Functional Consequences and Therapeutic Mechanism of Action

The binding of 3-(Aminomethyl)pentanoic acid to the α2δ subunit does not directly block the calcium channel pore. Instead, it is thought to induce a conformational change in the α2δ subunit, which in turn modulates the function and trafficking of the entire VGCC complex. The primary consequence is a reduction in the density of functional calcium channels at the presynaptic nerve terminal.[11]

This leads to a cascade of downstream effects:

  • Reduced Calcium Influx: During neuronal depolarization (an action potential), the reduced number of functional VGCCs at the presynaptic membrane results in decreased calcium influx into the neuron.[19]

  • Decreased Neurotransmitter Release: Calcium influx is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By limiting this calcium signal, pregabalin effectively reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][3][19]

  • Attenuation of Neuronal Hyperexcitability: In pathological states such as neuropathic pain, neurons become hyperexcitable, leading to excessive signaling. By dampening the release of excitatory neurotransmitters, pregabalin restores a more normalized level of neuronal activity, thereby alleviating pain signals.[1][20]

This mechanism explains why pregabalin is effective in conditions characterized by neuronal hyperexcitability but has little to no effect on normal physiological pain transmission.[18]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PGB Pregabalin A2D α2δ Subunit PGB->A2D Binds VGCC Voltage-Gated Ca2+ Channel A2D->VGCC Modulates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Inhibits Vesicles Synaptic Vesicles (Glutamate, Substance P) Ca_Influx->Vesicles Reduces Trigger for Fusion Release Neurotransmitter Release Vesicles->Release Decreases Receptors Neurotransmitter Receptors Release->Receptors Less Activation Signal Reduced Excitatory Signaling Receptors->Signal Pain Pain Perception (Alleviated) Signal->Pain

Caption: Signaling pathway illustrating pregabalin's mechanism of action.

Conclusion

The therapeutic efficacy of 3-(Aminomethyl)pentanoic acid is inextricably linked to its high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. This interaction, validated by robust biochemical assays and site-directed mutagenesis, initiates a cascade that reduces presynaptic calcium influx and subsequently dampens the release of key excitatory neurotransmitters. This guide has provided a comprehensive overview of the binding affinity, the experimental methodologies used for its quantification, the structural determinants of the interaction, and the ultimate functional consequences. For researchers in pharmacology and drug development, a deep, mechanistic understanding of this ligand-target relationship is essential for leveraging this knowledge toward the creation of next-generation therapeutics with improved specificity and efficacy.

References

  • Title: 3-(Aminomethyl)pentanoic acid | C6H13NO2 | CID 14463330 Source: PubChem URL: [Link]

  • Title: Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms Source: PMC - NIH URL: [Link]

  • Title: Four Gold Standards for Measuring Ligand-Binding Affinity Source: FindLight URL: [Link]

  • Title: Binding Affinity Source: Malvern Panalytical URL: [Link]

  • Title: Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms (PDF) Source: ResearchGate URL: [Link]

  • Title: What are some physical methods to determine binding affinity of a protein? Source: ResearchGate URL: [Link]

  • Title: s Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms Source: Bentham Science URL: [Link]

  • Title: Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels Source: PubMed URL: [Link]

  • Title: A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues Source: PMC - NIH URL: [Link]

  • Title: Pregabalin alleviates neuropathic pain via inhibition of the PKCε/TRPV1 pathway Source: PubMed URL: [Link]

  • Title: α2δ-2 Protein Controls Structure and Function at the Cerebellar Climbing Fiber Synapse Source: JNeurosci URL: [Link]

  • Title: Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles Source: F1000Research URL: [Link]

  • Title: Calcium Channel α2δ Subunits: Structure, Functions and Target Site for Drugs (PDF) Source: ResearchGate URL: [Link]

  • Title: The mechanism of action for pain alleviation by pregabalin Source: ResearchGate URL: [Link]

  • Title: What are some physical methods to determine binding affinity of a protein? Source: Reddit URL: [Link]

  • Title: 3-(Aminomethyl)pentanoic acid hydrochloride | C6H14ClNO2 | CID 71756374 Source: PubChem URL: [Link]

  • Title: Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin Source: PMC - NIH URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Cacna2d2 - Voltage-dependent calcium channel subunit alpha-2/delta-2 - Rattus norvegicus (Rat) Source: UniProt URL: [Link]

  • Title: Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord Source: PubMed URL: [Link]

  • Title: Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Source: ClinPGx URL: [Link]

  • Title: Pregabalin activity in standardized receptor-binding assays. Source: ResearchGate URL: [Link]

  • Title: Pharmacology and mechanism of action of pregabalin: The calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery (PDF) Source: ResearchGate URL: [Link]

  • Title: Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin Source: PNAS URL: [Link]

  • Title: Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin Source: PubMed URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: BindingDB Search for alpha-2/delta and IC50 Source: BindingDB URL: [Link]

  • Title: Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein Source: ResearchGate URL: [Link]

  • Title: Calcium channel alpha(2)delta subunits-structure and Gabapentin binding Source: PubMed URL: [Link]

  • Title: Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding Source: PubMed URL: [Link]

  • Title: Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents Source: PubMed URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Preparation of 3-(Aminomethyl)pentanoic Acid Hydrochloride Stock Solution

Abstract This document provides a comprehensive, field-proven guide for the preparation, quality control, and storage of a stock solution of 3-(Aminomethyl)pentanoic acid hydrochloride. The protocols detailed herein are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation, quality control, and storage of a stock solution of 3-(Aminomethyl)pentanoic acid hydrochloride. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require a reliable and reproducible method for creating a stable and accurately concentrated solution for use in various downstream applications. This guide emphasizes the scientific principles behind each step to ensure both safety and experimental success.

Introduction: The Criticality of a Well-Prepared Stock Solution

3-(Aminomethyl)pentanoic acid hydrochloride is a small molecule of interest in various research and drug development contexts. As with any experimental work, the integrity of the results is fundamentally dependent on the quality of the starting materials. A properly prepared stock solution is the cornerstone of reproducible and reliable data. This application note moves beyond a simple recitation of steps to explain the causality behind the protocol, ensuring a deep understanding of the critical parameters that govern the stability and accuracy of the final solution.

The hydrochloride salt form of a compound is often utilized to enhance aqueous solubility and stability.[1][2] The protocol outlined below is designed to ensure complete dissolution and minimize the potential for degradation or contamination, thereby creating a self-validating system for producing a high-quality stock solution.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of 3-(Aminomethyl)pentanoic acid hydrochloride is paramount for its safe and effective handling.

Table 1: Physicochemical Data for 3-(Aminomethyl)pentanoic Acid Hydrochloride

PropertyValueSource
Molecular Formula C6H14ClNO2[3]
Molecular Weight 167.63 g/mol [4]
Appearance Solid (Assumed)[5]
Solubility Enhanced aqueous solubility due to the hydrochloride salt.[4][4]
pKa The presence of both an amino group and a carboxylic acid suggests zwitterionic properties in solution. The hydrochloride salt will result in an acidic solution.[6][7]

Safety Precautions:

  • Hazardous Powder Handling: As a powdered substance, 3-(Aminomethyl)pentanoic acid hydrochloride poses an inhalation risk.[8][9] All weighing and handling of the solid should be performed in a certified chemical fume hood or a powder containment hood to prevent aerosolization and exposure.[10]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves, is mandatory.[8]

  • Spill Management: Have appropriate spill cleanup materials readily available. Given the acidic nature of the dissolved salt, a neutralizer for acidic solutions should be on hand.[11]

Experimental Workflow: From Powder to Validated Stock Solution

The following diagram illustrates the comprehensive workflow for the preparation and validation of a 3-(Aminomethyl)pentanoic acid hydrochloride stock solution.

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Documentation weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent weigh->dissolve Quantitative Transfer volume 3. Bring to Final Volume dissolve->volume In Volumetric Flask mix 4. Homogenize Solution volume->mix Invert to Mix ph_measure 5. pH Measurement mix->ph_measure visual_inspect 6. Visual Inspection ph_measure->visual_inspect concentration_verify 7. Concentration Verification (Optional) visual_inspect->concentration_verify aliquot 8. Aliquot concentration_verify->aliquot store 9. Store Appropriately aliquot->store document 10. Document store->document

Caption: Workflow for stock solution preparation.

Detailed Protocol for a 10 mM Stock Solution in Deionized Water

This protocol provides a step-by-step methodology for preparing a 10 mM stock solution of 3-(Aminomethyl)pentanoic acid hydrochloride. This concentration is a common starting point for many biological and chemical assays.

Materials and Equipment
  • 3-(Aminomethyl)pentanoic acid hydrochloride (solid)

  • Deionized water (or other appropriate solvent)

  • Analytical balance (calibrated and leveled)[12]

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)[12]

  • Weighing paper or boat

  • Spatula

  • Beakers

  • Magnetic stirrer and stir bar (optional)

  • Calibrated pH meter

  • Sterile, amber glass or polypropylene storage vials

  • Pipettes

Step-by-Step Preparation
  • Calculate the Required Mass:

    • The molecular weight of 3-(Aminomethyl)pentanoic acid hydrochloride is 167.63 g/mol .

    • To prepare 10 mL (0.010 L) of a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.010 L x 167.63 g/mol = 0.016763 g or 16.76 mg.

  • Weighing the Compound:

    • Place a clean, dry weigh boat on the analytical balance and tare it.

    • Inside a chemical fume hood, carefully weigh out approximately 16.76 mg of 3-(Aminomethyl)pentanoic acid hydrochloride. It is more important to record the exact weight than to get the exact target weight.[12]

  • Dissolution:

    • Carefully transfer the weighed powder to a beaker containing a portion of the final volume of deionized water (e.g., 5-7 mL for a 10 mL final volume).

    • To ensure a complete and quantitative transfer, rinse the weigh boat several times with small volumes of the solvent and add the rinse to the beaker.[13]

    • Place a magnetic stir bar in the beaker and stir on a magnetic stir plate until the solid is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.

  • Bringing to Final Volume:

    • Once the solid is fully dissolved, quantitatively transfer the solution from the beaker to a 10 mL Class A volumetric flask.

    • Rinse the beaker multiple times with small volumes of the solvent and add the rinses to the volumetric flask.[13]

    • Carefully add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization:

    • Cap the volumetric flask and invert it 15-20 times to ensure a homogeneous solution.

Quality Control: A Self-Validating System

A robust quality control process is essential to validate the integrity of the prepared stock solution.[14]

Table 2: Quality Control Checks

ParameterMethodAcceptance CriteriaRationale
Visual Inspection Observe the solution against a light and dark background.The solution should be clear, colorless, and free of any particulate matter.The presence of particulates or color may indicate incomplete dissolution, contamination, or degradation.
pH Measurement Use a calibrated pH meter.The pH should be acidic. Record the exact value for batch-to-batch consistency.The hydrochloride salt will lower the pH of the solution. A consistent pH provides a secondary check on the concentration and stability.[6]
Concentration Verification (Optional) Techniques like HPLC or UV-Vis spectroscopy can be used if a suitable analytical method is available.The measured concentration should be within ±5% of the target concentration.Provides the highest level of confidence in the stock solution's accuracy.

Storage and Stability: Preserving the Integrity of Your Stock

The long-term stability of the stock solution is critical for the reproducibility of experiments over time.[15]

  • Aliquoting: To avoid repeated freeze-thaw cycles and potential contamination, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Storage Containers: Use amber glass or polypropylene vials to protect the solution from light, which can cause photodegradation of some compounds.

  • Storage Temperature: For long-term storage, it is generally recommended to store the aliquots at -20°C or -80°C.[15] For short-term use, refrigeration at 2-8°C may be sufficient, but stability studies should be performed to confirm this.

  • Labeling: Each aliquot must be clearly labeled with the compound name, concentration, date of preparation, and initials of the preparer.[16]

The following diagram illustrates the decision-making process for appropriate storage conditions.

G start Stock Solution Prepared short_term Short-Term Use? (< 1 week) start->short_term refrigerate Store at 2-8°C short_term->refrigerate Yes long_term Long-Term Storage short_term->long_term No label Label with all required information refrigerate->label aliquot Aliquot into single-use volumes long_term->aliquot freeze Store at -20°C or -80°C aliquot->freeze freeze->label

Caption: Decision tree for stock solution storage.

Conclusion: Best Practices for Reliable Research

The preparation of a high-quality stock solution is a foundational and non-negotiable step in ensuring the validity of experimental results. By adhering to the detailed protocols and understanding the scientific principles outlined in this application note, researchers can confidently prepare 3-(Aminomethyl)pentanoic acid hydrochloride stock solutions that are accurate, stable, and reproducible. This commitment to quality at the initial stages of research is a critical investment in the integrity of the final data.

References

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Curtis, M. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679. [Link]

  • Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)pentanoic acid hydrochloride. Retrieved from [Link]

  • QA/SAC - Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. Retrieved from [Link]

  • Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
  • precisionFDA. (n.d.). 3-(METHYL(PENTYL)AMINO)PROPANOIC ACID HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)pentanoic acid. Retrieved from [Link]

  • RFgen Software. (2025, November 4). Inventory Control in the Chemical Industry Supply Chain. Retrieved from [Link]

  • AR Racking. (2026, January 27). How to store chemicals in a warehouse. Retrieved from [Link]

  • PubMed. (n.d.). Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents. Retrieved from [Link]

  • Helda - Helsinki.fi. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • HSE. (2025, August 28). Chemicals - safe use and handling. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • MSU chemistry. (n.d.). Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2012, July 25). How to make a salt of a novel compound? Retrieved from [Link]

  • Patsnap Eureka. (2025, July 2). Hydrochloric Acid Stability Requirements in Development Phases. Retrieved from [Link]

  • Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs. Retrieved from [Link]

  • PMC. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 12). 9.1: Properties of Carboxylic Acids and Amines. Retrieved from [Link]

  • Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • Extranet Systems. (n.d.). 6. Process control— introduction to quality control. Retrieved from [Link]

  • SUU. (n.d.). Chemical Inventory & Storage. Retrieved from [Link]

  • De Dietrich. (2024, January 22). Handling Hazardous Bulk Solids and Powders: Safety First! Retrieved from [Link]

  • University of Pittsburgh Safety Manual. (2011, April 4). EH&S Guideline Number: 04-022. Retrieved from [Link]

  • Astro Chemical. (2023, August 1). Shelf-Life & Storage Conditions. Retrieved from [Link]

  • AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Enantioselective Synthesis of (R)-3-(Aminomethyl)pentanoic Acid Hydrochloride

Abstract: This document provides a detailed guide for the enantioselective synthesis of (R)-3-(Aminomethyl)pentanoic acid hydrochloride, a chiral γ-amino acid analog. The synthesis of enantiomerically pure compounds is o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the enantioselective synthesis of (R)-3-(Aminomethyl)pentanoic acid hydrochloride, a chiral γ-amino acid analog. The synthesis of enantiomerically pure compounds is of paramount importance in pharmaceutical research and development, as stereoisomers often exhibit significantly different pharmacological and toxicological profiles. This guide presents two robust and distinct methodologies: a diastereoselective synthesis employing an Evans chiral auxiliary and a chemoenzymatic approach utilizing an ene-reductase. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations for experimental choices, and methods for quality control.

Introduction: The Significance of Chiral Purity

(R)-3-(Aminomethyl)pentanoic acid is the (R)-enantiomer of a γ-aminobutyric acid (GABA) analogue. While its counterpart, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), is a blockbuster drug for treating neuropathic pain and seizure disorders, the synthesis of specific enantiomers like the title compound is crucial for exploring structure-activity relationships, developing novel therapeutics, and creating chiral building blocks for complex molecule synthesis.[1]

The primary challenge in synthesizing this molecule lies in the precise control of the stereochemistry at the C3 position. Direct synthesis typically yields a racemic mixture, which contains an equal amount of both the (R) and (S) enantiomers. Separating these enantiomers can be inefficient, often leading to a theoretical maximum yield of only 50% for the desired product without a dedicated racemization and recycling process for the unwanted enantiomer.[2] Therefore, asymmetric synthesis, which selectively creates the desired enantiomer, is the preferred strategy.

This guide details two powerful approaches:

  • Method A: Chiral Auxiliary-Mediated Synthesis: A classic and reliable method where a temporary chiral group directs the formation of the desired stereocenter.

  • Method B: Chemoenzymatic Synthesis: A modern, "green" chemistry approach that leverages the exquisite stereoselectivity of enzymes to catalyze the key asymmetric transformation.[3][4]

Method A: Diastereoselective Synthesis via Evans Oxazolidinone Auxiliary

This strategy relies on the temporary attachment of a chiral auxiliary to a prochiral substrate. The steric hindrance provided by the auxiliary directs subsequent chemical reactions to occur from a specific face, thereby creating the new stereocenter with high diastereoselectivity. Evans oxazolidinones are among the most reliable and well-documented chiral auxiliaries for this purpose.[5][]

Overall Workflow

The synthesis involves four main stages: acylation of the chiral auxiliary, diastereoselective conjugate addition to introduce the nitrogen-containing functional group, cleavage of the auxiliary, and final functional group manipulations to yield the target molecule.

Evans_Auxiliary_Workflow cluster_0 Stage 1: Acylation cluster_1 Stage 2: Conjugate Addition cluster_2 Stage 3: Auxiliary Cleavage cluster_3 Stage 4: Deprotection & Salt Formation A Pent-2-enoyl chloride C N-Acyl Oxazolidinone A->C n-BuLi, THF -78 °C B (4R,5S)-Oxazolidinone (Chiral Auxiliary) B->C D Diastereomerically Enriched Adduct C->D 1. TiCl4 2. Benzylamine -78 °C to RT E (R)-3-(Benzylamino)pentanoic acid D->E LiOH, H₂O₂ THF/H₂O, 0 °C F (R)-3-Aminopentanoic acid E->F H₂, Pd/C MeOH G (R)-3-(Aminomethyl)pentanoic acid hydrochloride (Target) F->G HCl in IPA

Caption: Workflow for chiral auxiliary-mediated synthesis.

Detailed Experimental Protocol

Materials and Reagents:

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • Pent-2-enoyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Titanium(IV) chloride (TiCl₄)

  • Benzylamine

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% aq.)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrochloric acid (HCl) in isopropanol (IPA)

  • Anhydrous solvents: Tetrahydrofuran (THF), Methanol (MeOH)

Protocol Steps:

  • Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone:

    • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise, maintaining the temperature. Stir for 30 minutes. The formation of the lithium salt is critical for the subsequent acylation.

    • Add pent-2-enoyl chloride (1.1 eq) dropwise. The low temperature prevents side reactions and ensures clean acylation.

    • Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C over 2 hours.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by silica gel chromatography to yield the N-acyl oxazolidinone.

  • Diastereoselective Michael Addition of Benzylamine:

    • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C.

    • Add TiCl₄ (1.5 eq) dropwise to form a Lewis acid complex, which activates the enone system and enhances diastereoselectivity.

    • After 30 minutes, add benzylamine (2.0 eq). The bulky oxazolidinone, coordinated to the titanium center, effectively blocks the si-face of the double bond, forcing the nucleophile to attack the re-face, leading to the desired (R) stereochemistry at the C3 position.

    • Stir at -78 °C for 4 hours, then warm to room temperature and stir overnight.

    • Quench carefully with NH₄Cl solution and extract the product. Purify by chromatography.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the adduct (1.0 eq) in a 3:1 mixture of THF and water, and cool to 0 °C.

    • Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). This combination effectively cleaves the amide bond without causing epimerization of the newly formed stereocenter.[7] The auxiliary can be recovered from the reaction mixture for reuse.

    • Stir for 4 hours at 0 °C. Quench with aqueous sodium sulfite.

    • Acidify the aqueous layer to pH ~2 with 1N HCl and extract the carboxylic acid product.

  • Debenzylation and Hydrochloride Salt Formation:

    • Dissolve the (R)-3-(benzylamino)pentanoic acid (1.0 eq) in methanol.

    • Add 10% Pd/C catalyst (5 mol%).

    • Hydrogenate the mixture under a balloon of H₂ gas at room temperature until the reaction is complete (monitored by TLC or LC-MS). This step removes the benzyl protecting group from the amine.

    • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the resulting crude amino acid in a minimal amount of hot isopropanol.

    • Add a solution of HCl in isopropanol dropwise until the pH is acidic. Cool the solution to 0 °C to crystallize the (R)-3-(Aminomethyl)pentanoic acid hydrochloride.

    • Filter the solid, wash with cold ether, and dry under vacuum.

Data Summary
StepKey ReagentsTemp (°C)Time (h)Typical YieldDiastereomeric Excess (de)
1. Acylation n-BuLi, Pent-2-enoyl chloride-78 to 03>90%N/A
2. Conjugate Addition TiCl₄, Benzylamine-78 to RT1680-85%>95%
3. Auxiliary Cleavage LiOH, H₂O₂04>90%N/A
4. Deprotection H₂, Pd/CRT6-8>95%N/A
5. Salt Formation HCl in IPA02>90%>99% ee after crystallization

Method B: Chemoenzymatic Synthesis via Asymmetric Bioreduction

This approach utilizes an ene-reductase enzyme to perform a highly selective asymmetric reduction of a carbon-carbon double bond in a prochiral precursor. This method is advantageous due to its high enantioselectivity, mild reaction conditions (aqueous buffer, room temperature), and reduced environmental impact.[3][4]

Overall Workflow

The process starts with the synthesis of a prochiral β-cyanoacrylate ester. This substrate then undergoes enzymatic reduction to set the chiral center, followed by chemical reduction of the nitrile and hydrolysis to obtain the final product.

Enzymatic_Workflow cluster_0 Stage 1: Substrate Synthesis cluster_1 Stage 2: Asymmetric Bioreduction cluster_2 Stage 3: Nitrile Reduction cluster_3 Stage 4: Hydrolysis & Salt Formation A Propanal + Ethyl cyanoacetate B Ethyl 2-cyano-3-propylacrylate A->B Knoevenagel Condensation C (R)-Ethyl 3-cyanopentanoate B->C Ene-Reductase (OPR1) NADPH, GDH/Glucose pH 7.0 Buffer D (R)-Ethyl 3-(aminomethyl)pentanoate C->D H₂, Raney Ni Ethanol E Free Amino Acid D->E 1. NaOH (aq) 2. Acidify F (R)-3-(Aminomethyl)pentanoic acid hydrochloride (Target) E->F HCl in IPA

Caption: Workflow for the chemoenzymatic synthesis route.

Detailed Experimental Protocol

Materials and Reagents:

  • Propanal, Ethyl cyanoacetate

  • Ene-reductase (e.g., a variant of OPR1 from Lycopersicon esculentum)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Raney Nickel (Raney Ni)

  • Potassium phosphate buffer (pH 7.0)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Protocol Steps:

  • Synthesis of Ethyl 2-cyano-3-propylacrylate:

    • Combine ethyl cyanoacetate (1.0 eq), propanal (1.1 eq), and a catalytic amount of piperidine in ethanol.

    • Heat the mixture to reflux for 3-4 hours (Knoevenagel condensation).

    • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting acrylate ester by vacuum distillation or column chromatography.

  • Asymmetric Bioreduction:

    • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

    • Add D-glucose (1.2 eq), NADP⁺ (0.01 eq), Glucose Dehydrogenase (GDH, ~10 U/mL), and the ene-reductase (~10 U/mL). The GDH/glucose system is essential for in situ regeneration of the expensive NADPH cofactor, making the process economically viable.[4]

    • Add the substrate, ethyl 2-cyano-3-propylacrylate (1.0 eq, ~5-10 g/L), typically dissolved in a co-solvent like DMSO (1-2% v/v) to aid solubility.

    • Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress and enantiomeric excess (ee) by chiral HPLC or GC.

    • Upon completion, extract the product, (R)-Ethyl 3-cyanopentanoate, with an organic solvent like ethyl acetate.

  • Reduction of the Nitrile Group:

    • Dissolve the purified (R)-Ethyl 3-cyanopentanoate (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.

    • Add a slurry of activated Raney Ni catalyst (approx. 10% w/w). Raney Ni is a highly effective catalyst for the reduction of nitriles to primary amines.

    • Pressurize the vessel with H₂ gas (e.g., 50-100 psi) and stir at room temperature or slightly elevated temperature (40-50 °C) until hydrogen uptake ceases.

    • Carefully depressurize the vessel, and filter the reaction mixture through Celite to remove the pyrophoric catalyst. Concentrate the filtrate.

  • Ester Hydrolysis and Salt Formation:

    • Treat the resulting crude amino ester with aqueous NaOH (1.5 eq, e.g., 2M) and stir at room temperature until the hydrolysis is complete (saponification).

    • Wash the aqueous solution with an organic solvent (e.g., ether) to remove any non-polar impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify with concentrated HCl to pH ~6-7 to form the zwitterionic amino acid, which may precipitate.

    • To form the hydrochloride salt directly for isolation, further acidify to pH ~1-2.

    • Concentrate the solution or add a solvent like isopropanol to induce crystallization. Filter the solid product, wash with a cold non-polar solvent, and dry under vacuum.

Data Summary
StepKey ComponentsTemp (°C)Time (h)Typical Yield / ConversionEnantiomeric Excess (ee)
1. Substrate Synthesis Propanal, Ethyl cyanoacetateReflux4>85%N/A
2. Bioreduction Ene-reductase, GDH, Glucose3024-48>95% conversion>99%
3. Nitrile Reduction H₂, Raney Ni4012-18>90%N/A
4. Hydrolysis & Salt NaOH, HClRT4>90%>99%

Product Characterization and Quality Control

Regardless of the synthetic route chosen, the final product must be rigorously analyzed to confirm its identity, purity, and stereochemical integrity.

  • Structural Confirmation:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To verify the molecular weight (m/z 167.63 for the hydrochloride salt).[8]

  • Purity Assessment:

    • HPLC: To determine the chemical purity, which should typically be >98%.

  • Stereochemical Purity:

    • Chiral HPLC/GC: This is the most critical analysis. The amino acid is often derivatized (e.g., to its methyl ester) to allow for separation on a chiral column. The enantiomeric excess (ee) should be >99%.

    • Optical Rotation ([α]D): Measurement of the specific rotation provides a confirmation of the enantiomeric form.

Conclusion

This guide has detailed two effective and distinct methods for the enantioselective synthesis of (R)-3-(Aminomethyl)pentanoic acid hydrochloride.

The chiral auxiliary-based approach is a cornerstone of asymmetric synthesis, offering high diastereoselectivity and predictable outcomes, albeit requiring stoichiometric amounts of the auxiliary and sometimes harsh reaction conditions.

The chemoenzymatic approach represents a more sustainable and highly selective alternative, operating under mild, environmentally benign conditions. The choice of method will depend on the specific resources, scale, and expertise available in the laboratory. Both protocols, when executed with care, yield the target compound with the high chemical and enantiomeric purity required for advanced applications in research and drug development.

References

  • Winkler, C. K., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(4), 1525–1533. [Link]

  • Burk, M. J., et al. An Enantioselective Synthesis of (S)-(+)-3- Aminomethyl-5-methyl-hexanoic Acid via Asymmetric Hydrogenation. Provided by Pfizer Inc.[Link]

  • Carlone, A., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development. [Link]

  • Winkler, C. K., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. PMC. [Link]

  • Fustero, S., et al. (2022). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. MDPI. [Link]

  • Miyakawa, D., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 496–502. [Link]

  • Wikipedia. Chiral auxiliary. Online Encyclopedia. [Link]

  • Wikipedia. Chiral resolution. Online Encyclopedia. [Link]

  • Evans, B. E., et al. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In book: Synthesis of Unusual Amino Acids. [Link]

  • Google Patents. A kind of method for preparing 3-aminomethyl-5-methylhexanoic acid.
  • Konopelski, J. P., et al. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Yu, P.-C., et al. (2025). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimeth- yl-2-(methylamino)pentanoic Acid. Synlett, 36, 1545–1547. [Link]

  • Suresh b J, et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Archives of Organic and Inorganic Chemical Sciences. [Link]

  • University of York. Asymmetric Synthesis. Lecture Notes. [Link]

  • Google Patents. Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Reddy, G. M., et al. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. [Link]

Sources

Method

Solid-phase peptide synthesis using 3-(Aminomethyl)pentanoic acid as building block

Application Note: Solid-Phase Peptide Synthesis (SPPS) of -Peptides Using 3-(Aminomethyl)pentanoic Acid Executive Summary 3-(Aminomethyl)pentanoic acid (3-AMP) is a -amino acid analog structurally related to Pregabalin (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) of


-Peptides Using 3-(Aminomethyl)pentanoic Acid 

Executive Summary

3-(Aminomethyl)pentanoic acid (3-AMP) is a


-amino acid analog structurally related to Pregabalin (3-isobutyl-GABA). As a building block in solid-phase peptide synthesis (SPPS), it introduces a specific conformational constraint, promoting the formation of distinct secondary structures known as "foldamers" (

-peptides). These non-natural backbones offer enhanced proteolytic stability and unique pharmacokinetic profiles.

However, the incorporation of


-amino acids into peptide sequences presents specific synthetic challenges, most notably the risk of premature on-resin lactamization  (cyclization) and difficult coupling kinetics due to backbone flexibility. This guide provides a robust, self-validating protocol for the integration of 3-AMP into peptide sequences, emphasizing resin selection and optimized coupling cycles to maximize yield and purity.

Material Specifications & Structural Insight

  • Compound Name: 3-(Aminomethyl)pentanoic acid

  • Synonyms: 3-Ethyl-GABA;

    
    -ethyl-
    
    
    
    -aminobutyric acid.
  • CAS Number (Free Acid): 131683-06-2

  • Molecular Formula:

    
    
    
  • Chirality: The C3 position is a chiral center. Commercial building blocks are typically available as the racemate or enantiopure (R/S) Fmoc-derivatives.

Structural Visualization:

G cluster_legend Backbone Topology N_term Fmoc-NH-CH2 Core CH (Ethyl Group) N_term->Core Gamma Position C_term CH2-COOH Core->C_term Beta/Alpha Position Gamma-Amino Acid Gamma-Amino Acid

Caption: Backbone topology of 3-(Aminomethyl)pentanoic acid showing the gamma-amino spacing.

Strategic Planning: The "Wang Trap" & Resin Selection

The most critical failure mode in the synthesis of peptides containing C-terminal


-amino acids is lactamization .
The Mechanism of Failure (The "Wang Trap")

If 3-AMP is loaded onto a standard Wang resin (forming an ester linkage) and the Fmoc group is removed, the resulting free primary amine is positioned exactly four atoms away from the ester carbonyl. This geometry favors an intramolecular nucleophilic attack, leading to the formation of a 5-membered lactam (pyrrolidinone derivative) and simultaneous cleavage of the peptide from the resin.

Rule of Thumb:

  • NEVER use Wang or Merrifield resins for C-terminal

    
    -amino acids if the N-terminus will be deprotected.
    
  • ALWAYS use 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal acids or Rink Amide resin for C-terminal amides.

Resin Selection Table:

Target C-TerminusRecommended ResinLinkage TypeStability Risk
Carboxylic Acid 2-Chlorotrityl Chloride (2-CTC) Ester (Sterically Hindered)Low. The bulky trityl group prevents lactamization.
Amide Rink Amide MBHA AmideVery Low. Amide bond is stable against intramolecular attack.
Carboxylic Acid Wang ResinEster (Unshielded)Critical Failure. High risk of lactamization/cleavage.

Detailed Protocol: Fmoc-SPPS of 3-AMP Peptides

Phase 1: Preparation of Fmoc-3-AMP (If starting from free acid)

If the Fmoc-derivative is not commercially available, synthesize it as follows:

  • Dissolution: Dissolve 3-(Aminomethyl)pentanoic acid (10 mmol) in 10%

    
     (25 mL) and Dioxane (15 mL).
    
  • Protection: Add Fmoc-OSu (10 mmol) dissolved in Dioxane (10 mL) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 18 h.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography.

Phase 2: Resin Loading (2-CTC Resin)

Target Loading: 0.3 - 0.5 mmol/g (Low loading prevents aggregation)

  • Swelling: Swell 2-CTC resin (1.0 g) in dry DCM (10 mL) for 30 min.

  • Activation: Dissolve Fmoc-3-AMP (1.2 eq relative to resin capacity) in dry DCM (10 mL). Add DIPEA (4.0 eq).

  • Loading: Add the solution to the resin. Agitate for 2 hours at RT.

  • Capping: Add Methanol (1 mL) and DIPEA (1 mL) to the reaction vessel to cap unreacted trityl chlorides. Agitate for 20 min.

  • Washing: Wash resin: DCM (

    
    ), DMF (
    
    
    
    ), DCM (
    
    
    ).
Phase 3: Elongation Cycle

Workflow Diagram:

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotection Deprotection 20% Piperidine/DMF (2 x 10 min) Start->Deprotection Wash1 Wash DMF (5x) Deprotection->Wash1 Activation Activation AA (4eq) + DIC (4eq) + Oxyma (4eq) Wash1->Activation Coupling Coupling 60 min @ RT Activation->Coupling Check QC: Chloranil/Kaiser Test Coupling->Check Check->Start Pass (Next Cycle) Check->Coupling Fail (Double Couple)

Caption: Optimized SPPS cycle for gamma-amino acid incorporation.

Step-by-Step Elongation:

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (

    
     min). Note: For long sequences containing gamma-AAs, use 0.1M HOBt in the deprotection mix to suppress aspartimide formation if Asp is present.
    
  • Washing: DMF (

    
     min).
    
  • Coupling (The Critical Step):

    • Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure for standard couplings to minimize racemization.

    • Stoichiometry: 4 eq Fmoc-AA : 4 eq DIC : 4 eq Oxyma.

    • Time: 60 minutes at RT.

    • Optimization for 3-AMP: If coupling to the 3-AMP amine (which is a primary amine on a methyl group), standard conditions apply. If coupling of 3-AMP (activating its carboxyl group), the ethyl group at the

      
      -position may cause mild steric hindrance. Extend coupling time to 90 min or use HATU/DIPEA  (3 eq HATU, 6 eq DIPEA) if DIC/Oxyma is sluggish.
      
  • Monitoring:

    • Use the Kaiser Test (Ninhydrin) for primary amines.

    • Note: 3-AMP has a primary amine, so Kaiser test is effective.

  • Capping (Optional but Recommended): Acetic Anhydride/DIPEA/DMF for 10 min to block unreacted amines.

Phase 4: Cleavage & Isolation
  • Final Deprotection: Remove N-terminal Fmoc group.

  • Cleavage Cocktail: Prepare TFA/TIPS/H2O (95:2.5:2.5) .

  • Reaction: Agitate resin with cocktail for 2-3 hours.

  • Precipitation: Filter filtrate into cold Diethyl Ether (

    
    C). Centrifuge to collect the white precipitate.
    
  • Lyophilization: Dissolve pellet in

    
    /Acetonitrile (1:1) and freeze-dry.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (C-terminal 3-AMP) Lactamization on resin.Verify Resin: Ensure 2-CTC or Rink Amide was used. Do NOT use Wang.
Incomplete Coupling Steric hindrance / Folding.Switch Reagents: Use HATU/HOAt or COMU. Double Couple: Repeat coupling step. Heat: Microwave coupling at 50°C (max) for 10 min.
Deletion Sequences Aggregation of

-peptide backbone.
Solvent Change: Use NMP instead of DMF. Use ChemMatrix (PEG) resin instead of Polystyrene.
Racemization Over-activation of C3 chiral center?Unlikely. Activation is at C1. C2 is achiral. Racemization risk is low compared to

-amino acids.

References

  • Vasudev, P. G., et al. (2011). "Gamma-peptides: PNA and foldamers." Chemical Reviews, 111(10), 6578–6604. Link

  • Seebach, D., et al. (2004). "Gamma-Peptides—The Third World of Foldamers?" Chemistry & Biodiversity, 1(8), 1111-1239. Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link

  • Enamine. "3-(Aminomethyl)pentanoic acid Building Blocks." Link

  • Chem-Impex. "Fmoc-Amino Acids for SPPS." Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Aminomethyl)pentanoic Acid Hydrochloride Synthesis

Welcome to the Specialty Chemicals Technical Support Hub. Topic: Optimization of Yield and Purity for 3-(Aminomethyl)pentanoic Acid Hydrochloride (CAS: 1394041-23-6 / Free Acid CAS: 128013-69-4).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Specialty Chemicals Technical Support Hub. Topic: Optimization of Yield and Purity for 3-(Aminomethyl)pentanoic Acid Hydrochloride (CAS: 1394041-23-6 / Free Acid CAS: 128013-69-4). Role: Senior Application Scientist.

Executive Summary: The "Gamma-Amino" Challenge

Synthesizing 3-(aminomethyl)pentanoic acid (an ethyl-substituted GABA analog structurally related to Pregabalin) presents a unique set of challenges. The primary yield-killer is not the reaction conversion itself, but the thermodynamic instability of the linear gamma-amino acid , which spontaneously cyclizes into a stable lactam (4-ethyl-2-pyrrolidone) under neutral or basic conditions.

This guide moves beyond standard textbook protocols to address the "hidden" variables—pH hysteresis, thermal history, and salt stoichiometry—that determine whether you isolate high-purity crystals or an intractable oil.

Module 1: Synthesis Route Optimization

We support two primary synthetic pathways. Choose the troubleshooting guide below that matches your current workflow.

Route A: The Hofmann Rearrangement (Anhydride Opening)

Best for: Scalability and cost-efficiency. Precursor: 3-Ethylglutaric anhydride.

The Mechanism & Failure Points: The route involves opening the anhydride with ammonia to form the monoamide, followed by a Hofmann rearrangement using bromine or hypochlorite.

Critical Troubleshooting:

Q: My yield is consistently <50% after the Hofmann step. Where is the product going? A: You are likely forming the urea byproduct or suffering from isocyanate hydrolysis.

  • The Fix: The Hofmann rearrangement proceeds via an isocyanate intermediate. If the reaction mixture is not sufficiently alkaline, the amine product reacts with the isocyanate intermediate to form a stable urea impurity (N,N'-disubstituted urea).

  • Protocol Adjustment: Ensure a sharp temperature spike. The rearrangement of the N-bromoamide requires heat (

    
    C), but prolonged heating promotes side reactions.
    
    • Recommendation: Add the monoamide solution into the pre-heated hypobromite/hydroxide solution (Inverse Addition). This keeps the isocyanate concentration low relative to the hydroxide, favoring the amine formation over the urea.

Q: I see a massive "unknown" peak in HPLC during workup. A: This is likely 4-ethyl-2-pyrrolidone (Lactam) .

  • Cause: If you acidify the reaction mixture while it is still hot, or if you dwell too long at pH 7.0–8.0.

  • Corrective Action: Quench the Hofmann reaction into cold acid (pH < 2.0) immediately. Do not allow the free amino acid to sit in solution at elevated temperatures.

Route B: Nitrile Reduction (Cyanoacetate Route)

Best for: High purity requirements. Precursor: Ethyl 2-cyano-3-ethylpent-2-enoate (or similar cyano-intermediates).

Critical Troubleshooting:

Q: The reduction (Raney Ni/H2) stalls, or I get secondary amines (dimers). A: Nitrile reduction intermediates (imines) can react with the already formed amine.

  • The Fix: Use Ammonia-doped Methanol .

  • Why: The presence of excess ammonia shifts the equilibrium away from secondary amine formation.

  • Protocol: Run hydrogenation at 5–10 bar

    
     in MeOH containing 7M 
    
    
    
    . If using Raney Nickel, wash the catalyst thoroughly to remove alkaline residues that might trigger lactamization post-reduction.

Module 2: The "Lactam Loop" Visualization

Understanding the competition between the linear product and the cyclic impurity is vital.

LactamPathways cluster_danger DANGER ZONE (pH 7-9, Heat) Start Precursor (Monoamide or Nitrile) Intermediate Reactive Intermediate (Isocyanate or Imine) Start->Intermediate Reaction ProductFree 3-(Aminomethyl)pentanoic acid (Zwitterion / Free Base) Intermediate->ProductFree Hydrolysis/Reduction Lactam Impurity: 4-Ethyl-2-pyrrolidone (Thermodynamic Sink) ProductFree->Lactam Heat or pH 7-9 (Cyclization) ProductHCl Target: 3-(Aminomethyl)pentanoic acid Hydrochloride ProductFree->ProductHCl Strong Acid (HCl) (Kinetic Trapping) Lactam->ProductFree Strong Acid Hydrolysis (Reversible but Slow)

Caption: The "Lactam Loop" shows that the free zwitterion is unstable. Yield improvement relies on "Kinetic Trapping" with HCl to bypass the cyclization pathway.

Module 3: Isolation & Crystallization (The "Oiling Out" Issue)

Users frequently report that the HCl salt comes out as a sticky oil rather than a white solid. This is a solvation phenomenon.

The Protocol: Anti-Solvent Crystallization

Step 1: Water Removal (Azeotropic Distillation) The HCl salt is extremely hygroscopic. Even 2% residual water can prevent crystallization.

  • Action: If your crude is aqueous, strip water. Co-evaporate with Toluene or Isopropanol (IPA) 3 times. This forms an azeotrope that drags water out more effectively than vacuum alone.

Step 2: Solvent Selection

  • Good Solvent: Methanol or Water (Too soluble, hard to crash out).

  • Anti-Solvent: Ethyl Acetate (EtOAc) or Acetone.

  • The "Magic" Mixture: IPA / EtOAc .

Step 3: The "Seeding" Technique

  • Dissolve the crude oil in the minimum amount of hot IPA (

    
    C).
    
  • Add dry HCl in IPA (or concentrated aqueous HCl if strictly controlled) until pH is < 1.0.

  • Cool to room temperature. If it oils out here, reheat.

  • Add EtOAc dropwise until the solution turns slightly turbid.

  • Stop stirring. Add a seed crystal (if available) or scratch the glass.

  • Allow to stand overnight at

    
    C.
    

Data: Solubility Profile (Approximation for Alkyl-GABA HCl salts)

Solvent SystemSolubility (RT)Outcome
Water>500 mg/mLNo crystallization (Soluble)
Methanol>200 mg/mLPoor yield
Isopropanol (IPA) 20-50 mg/mL Ideal for dissolution
Ethyl Acetate<1 mg/mLAnti-solvent
Dichloromethane<5 mg/mLPoor impurity rejection

Module 4: FAQ & Troubleshooting Matrix

SymptomProbable CauseTechnical Solution
Product is a sticky gum (Hygroscopic) Residual water or excess HCl.1. Azeotrope with Toluene.2. Dry under high vacuum with

.3. Recrystallize from IPA/EtOAc.
Low Assay (<95%) but clean NMR Inorganic salts (NaCl/NaBr) trapped in lattice.The Hofmann route generates stoichiometric salts. Perform a "slurry wash" of the dry solid in cold ethanol (NaCl is insoluble in EtOH; product is soluble). Filter off salts, then recrystallize.
Loss of chirality (if making S-isomer) Racemization via enolization.Avoid strong bases at high temperatures. If using chiral resolution, ensure the "Pope-Peachy" method (0.5 eq resolving agent) is strictly followed [1].
Yellow discoloration Oxidation of trace amines.Perform salt formation under Nitrogen atmosphere. Use decolorizing carbon (Charcoal) during the hot IPA dissolution step.

References

  • Pfizer Inc. (2008). Process for the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin). US Patent 20080306292A1. (Describes the core chemistry of alkyl-GABA analogs and resolution).

  • Warner-Lambert Company. (1997). GABA analogs and process for their preparation. US Patent 5616807. (The foundational Hofmann rearrangement protocol for 3-alkyl-GABA derivatives).

  • Silverman, R. B., et al. (1991). 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that triggers an increase in brain GABA levels. Journal of Medicinal Chemistry, 34(7), 2295-2298. (Establishes the structure-activity relationship and lactamization risks).

  • Teva Pharmaceutical Industries. (2012). Process for the preparation of Pregabalin. EP 2418194 A1.[1] (Provides industrial details on solvent selection for crystallization to avoid oiling out).

Disclaimer: This guide is for research purposes only. 3-(Aminomethyl)pentanoic acid derivatives may be biologically active.[2][3] Always consult Safety Data Sheets (SDS) and local regulations before handling.

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess of 3-(Aminomethyl)pentanoic Acid

Ticket System Status: 🟢 ONLINE Current Topic: Enantioselective Synthesis & Purification of 3-(Aminomethyl)pentanoic Acid (3-Ethyl-GABA) Assigned Specialist: Senior Application Scientist, Process Chemistry Division 📂 Case...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 ONLINE Current Topic: Enantioselective Synthesis & Purification of 3-(Aminomethyl)pentanoic Acid (3-Ethyl-GABA) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

📂 Case Overview

3-(Aminomethyl)pentanoic acid is a chiral


-amino acid and a structural analog of Pregabalin (3-isobutyl-GABA). Biological activity in this class of gabapentinoids typically resides in the (S)-enantiomer , which binds with high affinity to the 

subunit of voltage-gated calcium channels.

Achieving high enantiomeric excess (ee > 99.5%) is critical not just for potency, but to prevent the "eutectic trap" during final crystallization, where racemic impurities can become impossible to purge.

This guide addresses the three most common "Support Tickets" we receive regarding this molecule: Enzymatic Desymmetrization failures , Hydrogenation Catalyst Poisoning , and Crystallization "Oiling Out."

📊 Quick Reference: Route Comparison

FeatureRoute A: Enzymatic Desymmetrization Route B: Asymmetric Hydrogenation Route C: Classical Resolution
Key Reagent Lipase B (Candida antarctica)Rh-(Me-DuPHOS) or Ru-BINAP(S)-Mandelic Acid
Critical Step Anhydride OpeningOlefin ReductionDiastereomeric Salt Crystallization
Typical Starting ee 85–96%95–99%0% (Racemic start)
Scalability High (Batch/Flow)High (Requires High Pressure)High (Low Cost)
Common Failure Hydrolysis (Water contamination)Catalyst Poisoning (

)
Eutectic entrapment

🛠 Ticket #001: Biocatalytic Desymmetrization is Stalling or Yielding Low ee

User Symptom: "We are using Novozym 435 (CAL-B) to open 3-ethylglutaric anhydride with methanol. The reaction stalls at 80% conversion, and the ee is stuck at 88%."

🔬 Root Cause Analysis
  • Thermodynamic Equilibrium: Lipase-catalyzed alcoholysis is reversible. If methanol is limiting, the reaction stalls. If methanol is in vast excess, it can strip the essential water layer from the enzyme, deactivating it.

  • Product Inhibition: The resulting mono-ester acid is acidic. A drop in pH in the micro-environment of the enzyme can denature the protein or alter the ionization state of the catalytic triad (Ser-His-Asp), rendering it inactive.

  • Temperature Drift: High temperatures (>30°C) favor the racemic background reaction (uncatalyzed opening of the anhydride) over the enantioselective enzymatic opening.

✅ Remediation Protocol

Step 1: Optimize Solvent & Temperature

  • Solvent: Switch to MTBE (Methyl tert-butyl ether) or Toluene . These hydrophobic solvents preserve the enzyme's structural water.

  • Temperature: Maintain -10°C to 0°C . While slower, the suppression of the uncatalyzed background reaction significantly boosts ee.

Step 2: Re-buffer the System

  • Do not run this reaction "neat" regarding pH. Add a solid-phase buffer or a scavenger base (like weak basic resin) if acid accumulation is suspected, though usually, the enzyme tolerates the mono-ester well if the concentration is <0.5 M.

Step 3: The "Methanol Trick"

  • Use 1.5 to 2.0 equivalents of methanol. Do not use methanol as the solvent.

  • Why? You need enough nucleophile to drive kinetics but low enough polarity to keep the enzyme active.

📉 Workflow Visualization: Enzymatic Route

EnzymaticRoute Substrate 3-Ethylglutaric Anhydride Reaction Enzymatic Opening (CAL-B, MTBE, MeOH) Substrate->Reaction Check Check Conversion (>95%?) Reaction->Check Quench Filter Enzyme & Evaporate Check->Quench Yes Recycle Add Fresh Enzyme Adjust Temp Check->Recycle No Product (S)-Mono Methyl Ester (ee > 90%) Quench->Product Recycle->Reaction

Figure 1: Decision logic for the enzymatic desymmetrization of 3-ethylglutaric anhydride.

🛠 Ticket #002: Asymmetric Hydrogenation Catalyst Death

User Symptom: "Using Rh-(Me-DuPHOS) to hydrogenate the enamine/alkene precursor. The reaction worked on 1g scale but failed completely on 50g scale (0% conversion)."

🔬 Root Cause Analysis
  • Oxygen Sensitivity: Electron-rich phosphine ligands (like DuPHOS) are extremely sensitive to oxidation. On larger scales, the surface-area-to-volume ratio changes, and "degassing by bubbling" is often insufficient compared to freeze-pump-thaw.

  • Substrate Purity: The precursor (often a Knoevenagel condensation product) likely contains trace cyanide or halides from previous steps. Even ppm levels of cyanide will irreversibly bind to Rhodium, killing the catalyst.

  • Solvent Gas Solubility: Hydrogen solubility in methanol is lower than in TFE (Trifluoroethanol) or DCM.

✅ Remediation Protocol

Step 1: Substrate Polishing

  • Pass the alkene precursor solution through a pad of silica gel and activated carbon before introducing it to the hydrogenation vessel. This removes coordinating impurities (cyanides/amines) that poison the metal center.

Step 2: The "Pressure Purge" Method

  • Do not rely on bubbling

    
    .
    
  • Pressurize the vessel to 5 bar with

    
    , then vent to 0.5 bar. Repeat 5 times.
    
  • Pressurize to 5 bar with

    
    , then vent. Repeat 3 times.
    

Step 3: Catalyst Loading

  • Standard loading: S/C (Substrate-to-Catalyst) ratio of 1000:1 to 2000:1 .

  • If scaling up, increase catalyst loading slightly (to 500:1) for the first pilot run to account for the "scavenging effect" where the first portion of catalyst sacrifices itself to impurities.

🛠 Ticket #003: Crystallization "Oiling Out" & Eutectic Traps

User Symptom: "We are trying to resolve the racemate using (S)-Mandelic acid. Instead of crystals, we get a thick oil at the bottom of the flask."

🔬 Root Cause Analysis
  • The "Foggy Bottom" Effect: This occurs when the temperature is dropped too quickly or the solvent composition enters a region of liquid-liquid immiscibility (oiling out) before the metastable limit for nucleation is reached.

  • Wrong Solvent Polarity: 3-(Aminomethyl)pentanoic acid salts are highly polar. Using pure isopropanol often leads to oiling. Water is required to solvate the ionic headgroups, but too much water solubilizes the salt completely.

✅ Remediation Protocol

Step 1: The "Seeding" Protocol (Self-Validating)

  • Solvent System: Use Isopropanol (IPA) : Water (95:5) .

  • Procedure:

    • Dissolve racemate and (S)-Mandelic acid at 70°C.

    • Cool slowly to 50°C. Do not cool to RT yet.

    • Add authentic seed crystals of the (S,S)-salt at 50°C.

    • Hold at 50°C for 1 hour. This "annealing" phase allows the oil droplets to redissolve and deposit onto the crystal lattice.

    • Cool to 20°C at a rate of 5°C/hour.

Step 2: Breaking the Salt

  • Once the diastereomeric salt is isolated (check ee, should be >98%), dissolve in water and pass through a Strong Acid Cation Exchange Resin (e.g., Dowex 50W) .

  • Elute with Ammonia (1M). This liberates the free amino acid without introducing chloride/sodium ions.

📉 Workflow Visualization: Resolution Logic

Crystallization Racemate Racemic 3-(Aminomethyl) pentanoic acid SaltForm Add (S)-Mandelic Acid Solvent: IPA/H2O (95:5) Racemate->SaltForm Cooling Cool to 50°C ADD SEED CRYSTALS SaltForm->Cooling Filter Filtration Cooling->Filter Solid Solid Cake ((S)-Amine + (S)-Acid) Filter->Solid Liquor Mother Liquor (Enriched in (R)-isomer) Filter->Liquor Hydrolysis Ion Exchange (Dowex 50W) Solid->Hydrolysis Final Pure (S)-Enantiomer ee > 99.5% Hydrolysis->Final

Figure 2: Workflow for the classical resolution via diastereomeric salt formation.

📚 References

  • Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin): Enantioselective Synthesis via Conjugate Addition." Organic Process Research & Development.

  • Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry.

  • Gotor, V., et al. (2014). "Enzymatic desymmetrization of 3-substituted glutaric anhydrides." Biotechnology and Bioprocess Engineering.

  • Phenomenex Application Guide. "Chiral HPLC Analysis of Amino Acids using ZWIX(+) Columns."

Troubleshooting

Technical Support Center: High-Sensitivity HPLC Analysis of Amino Acid Hydrochlorides

Executive Summary: The "Chloride Effect" in Low-UV Detection Analyzing Amino Acid Hydrochlorides presents a unique challenge compared to free amino acids. The presence of the hydrochloride counter-ion ( ) is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chloride Effect" in Low-UV Detection

Analyzing Amino Acid Hydrochlorides presents a unique challenge compared to free amino acids. The presence of the hydrochloride counter-ion (


) is not merely a passive salt; it is an active UV-absorbing species at low wavelengths (

).

Most underivatized amino acid methods rely on detection at 205–210 nm to capture the weak absorbance of the carboxyl group. At this range, chloride ions possess significant molar absorptivity. If your mobile phase does not account for this ionic background, or if your gradient shifts the chloride concentration, you will encounter:

  • Baseline Drift: As organic content changes, the solvation and absorbance of residual

    
     changes.
    
  • Vacancy Peaks: Injection of a sample with high

    
     into a low-
    
    
    
    mobile phase creates negative peaks.
  • Stochastic Noise: High salt concentrations increase the refractive index (RI) turbulence in the flow cell.

This guide moves beyond generic troubleshooting to address the specific physicochemical interactions of HCl salts in HPLC.

Diagnostic Logic: Isolate the Source

Before dismantling hardware, use this logic tree to classify the noise.

TroubleshootingLogic Start START: Characterize Noise Type Is the noise Periodic or Random? Start->Type Periodic Periodic (Rhythmic) Type->Periodic Sine wave pattern Random Random / Spikes / Drift Type->Random Wandering/Grass Pump Pump/Mixer Issue (Pulsation) Periodic->Pump Air Air in Pump Head Periodic->Air StopFlow PERFORM STOP-FLOW TEST (See Protocol A) Random->StopFlow NoiseStops Noise STOPS with Flow StopFlow->NoiseStops NoisePersists Noise PERSISTS without Flow StopFlow->NoisePersists ChemSource Chemical/Hydraulic Source NoiseStops->ChemSource ElecSource Electrical/Detector Source NoisePersists->ElecSource Cl_Issue Chloride Absorbance (Mobile Phase Mismatch) ChemSource->Cl_Issue If Amino Acid HCl Lamp Aging Lamp / Dirty Flow Cell ElecSource->Lamp

Figure 1: Diagnostic decision tree for isolating baseline noise sources.

Critical Protocols

Protocol A: The Stop-Flow Test (The Gold Standard)

Objective: Distinguish between hydrodynamic noise (pump/mobile phase) and electronic noise (detector/environment).

  • Equilibrate the system at initial gradient conditions (e.g., 95% Aqueous / 5% Organic).

  • Monitor the baseline for 5 minutes.

  • Action: Turn the pump flow to 0.0 mL/min instantly.

  • Observation:

    • Scenario 1: The noise line becomes perfectly flat.

      • Diagnosis: The issue is hydraulic . It is either pump pulsation, mixing issues, or mobile phase impurities (the "Chloride Effect").

    • Scenario 2: The noise pattern continues exactly as before.

      • Diagnosis: The issue is electronic . Check the lamp energy, flow cell cleanliness (trapped bubble), or electrical grounding.

Protocol B: Chloride Iso-Absorbance Balancing

Objective: Eliminate baseline drift caused by the HCl counter-ion during gradients.

When analyzing Amino Acid HCls, you often use phosphate buffers. If you run a gradient from Phosphate Buffer (A) to Acetonitrile (B) at 210 nm, the baseline will drop drastically because Phosphate/Chloride absorbs more than Acetonitrile.

The Fix:

  • Run a "blank" gradient (0% to 100% B) and observe the drift.

  • If the baseline drifts downward , Mobile Phase A has higher absorbance.

  • Add a UV-absorbing modifier to Mobile Phase B to match A.

    • Tip: Add 0.1% Acetone or adjust TFA concentration in B to match the absorbance of A.

    • Goal: The absorbance of A and B should be within 50 mAU of each other at 210 nm.

Technical Reference Data

UV Cutoff & Interference Table

For Amino Acid HCl analysis, "HPLC Grade" is often insufficient. You require "Gradient Grade" or "LC-MS Grade" to minimize baseline noise at low wavelengths.

Solvent/AdditiveUV Cutoff (nm)Risk at 210 nmNotes for AA-HCl Analysis
Acetonitrile 190LowPreferred organic modifier.[1]
Methanol 205High Avoid for underivatized analysis. Absorbance rises sharply <215 nm.
TFA (0.1%) ~200ModerateCommon ion-pairing agent. Can cause baseline drift if not balanced in A/B lines.[2]
Chloride (

)
~195Critical The sample counter-ion. Absorbs strongly <210 nm. Causes "vacancy peaks."
Phosphate <195LowGood buffer, but precipitation risk with high % organic.
Formate 210HighNoisy at 210 nm. Better for LC-MS than LC-UV.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I see a large negative peak (dip) right after the void volume. What is this?

A: This is likely a Vacancy Peak caused by the Chloride counter-ion.

  • Mechanism: If your mobile phase contains less UV-absorbing ions than your sample (which is an HCl salt), the "plug" of sample passing through the detector temporarily increases absorbance (positive peak). However, if your mobile phase has high background absorbance (e.g., TFA) and you inject a sample dissolved in pure water, you dilute the mobile phase, causing a negative peak.

  • Solution: Dissolve the Amino Acid HCl sample in the starting mobile phase rather than pure water. This matches the ionic strength and refractive index.

Q2: My baseline is "wandering" (low frequency drift) over 10-20 minutes.

A: This is usually Thermal Instability or Mobile Phase Demixing .

  • Thermal: At 210 nm, the Refractive Index (RI) is very sensitive to temperature. If your column oven is set to 40°C but the incoming solvent is 20°C, the heating process creates noise.

  • Fix: Use a Pre-Column Heat Exchanger (passive heater block) to equilibrate the solvent temperature before it enters the column.

Q3: I am using OPA derivatization. Why is my baseline noisy?

A: OPA (Ortho-phthalaldehyde) reagents degrade over time, forming crystalline precipitates that cause light scattering.

  • Check: Is the OPA reagent more than 24 hours old?

  • Fix: OPA reagents for amino acids should be prepared fresh daily or kept under inert gas (Argon/Nitrogen). Oxygen accelerates degradation, leading to "ghost peaks" and high background fluorescence.

Q4: Can I use Methanol instead of Acetonitrile?

A: Not recommended for underivatized detection at 210 nm.

  • Reason: Methanol's UV cutoff is ~205 nm.[1] Working at 210 nm means you are working on the "slope" of Methanol's absorbance curve. Any slight fluctuation in pump mixing accuracy (e.g., 1% variation) will result in massive baseline noise (approx. 10–50 mAU swings). Acetonitrile is transparent at this wavelength.

References

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2014). The Physicochemical Causes of Baseline Disturbances in HPLC. LCGC Europe.[3] Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Troubleshooting: Baseline Drift and Noise. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide: Baseline Issues. Retrieved from [Link]

  • Kromasil. (n.d.). FAQ: Which mobile phases work with my detection wavelength? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Racemation in 3-(Aminomethyl)pentanoic Acid Derivative Synthesis

Welcome to the technical support center for the stereoselective synthesis of 3-(aminomethyl)pentanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 3-(aminomethyl)pentanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during their synthetic routes. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical challenge in the synthesis of chiral molecules like many 3-(aminomethyl)pentanoic acid derivatives, which are key structural motifs in various pharmaceuticals.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve your desired stereochemical outcomes.

Understanding the Challenge: The Root of Racemization

The primary cause of racemization in the synthesis of 3-(aminomethyl)pentanoic acid derivatives often lies in the acidity of the α-proton to the carboxyl group.[3][4][5][6] Under either acidic or basic conditions, this proton can be abstracted to form a planar enol or enolate intermediate.[4][6][7] Subsequent protonation can occur from either face of this planar intermediate, leading to a loss of the original stereochemistry.[4][7]

This guide will walk you through common scenarios where racemization occurs and provide actionable strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant racemization during the amide coupling step to form a derivative of 3-(aminomethyl)pentanoic acid. What are the likely causes and how can I prevent this?

A1: Racemization during amide coupling is a frequent problem, especially when activating the carboxylic acid. The activated carboxyl group increases the acidity of the α-proton, making it more susceptible to abstraction by base.

Common Causes:

  • Strong Bases: The use of strong, non-hindered bases (e.g., triethylamine) can readily deprotonate the α-carbon.[8]

  • High Temperatures: Elevated reaction temperatures provide the necessary energy to overcome the activation barrier for enolization.[8]

  • Prolonged Reaction Times: Longer exposure to basic or acidic conditions increases the likelihood of racemization.

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. For instance, carbodiimides like DCC or DIC can lead to racemization if not used with an appropriate additive.[9]

Troubleshooting and Solutions:

ParameterRecommendationRationale
Base Selection Use a sterically hindered base like diisopropylethylamine (DIPEA or Hünig's base) or a weaker base like N-methylmorpholine (NMM).Hindered bases are less likely to abstract the α-proton due to steric hindrance, while still being effective for the coupling reaction.
Temperature Control Perform the coupling reaction at a lower temperature, typically 0 °C or even -15 °C.Lowering the temperature reduces the rate of the competing racemization reaction.[8][10]
Coupling Reagents & Additives Utilize coupling reagents known for low racemization potential, such as phosphonium salts (e.g., BOP, PyBOP) or aminium/uronium salts (e.g., HBTU, HATU).[9] Always use these in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[8][9]These reagents, especially with additives, promote rapid amide bond formation, minimizing the time the activated acid is susceptible to racemization. Additives can suppress side reactions that lead to racemization.
Pre-activation Time Minimize the pre-activation time of the carboxylic acid before adding the amine component.A shorter pre-activation time reduces the window of opportunity for the activated intermediate to racemize.

Experimental Protocol: Low-Racemization Amide Coupling

  • Dissolve the 3-(aminomethyl)pentanoic acid derivative (1.0 eq) and the coupling additive (e.g., Oxyma, 1.2 eq) in a suitable aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., DIC, 1.1 eq) and stir for 5-10 minutes (pre-activation).

  • Add the amine component (1.2 eq) followed by a sterically hindered base (e.g., DIPEA, 2.0 eq).

  • Allow the reaction to proceed at 0 °C, monitoring by TLC or LC-MS for completion.

  • Once complete, proceed with the standard aqueous workup and purification.

Q2: My synthesis involves a step where a chiral auxiliary is used to direct stereochemistry. At what stages is racemization most likely to occur, and how can I maintain the stereochemical integrity?

A2: Chiral auxiliaries, such as Evans oxazolidinones, are powerful tools for asymmetric synthesis. However, racemization can still be a concern, particularly during the removal of the auxiliary.

Potential Racemization Hotspots:

  • Auxiliary Cleavage: The conditions used to cleave the auxiliary (e.g., hydrolysis with strong base or acid) can also promote epimerization at the adjacent stereocenter.

  • Downstream Transformations: Subsequent reaction steps on the cleaved product, if performed under harsh conditions, can lead to racemization.

Strategies for Stereopreservation:

StageRecommendationRationale
Auxiliary Cleavage Use mild cleavage conditions. For Evans auxiliaries, lithium hydroperoxide (LiOOH) is a standard method that generally proceeds with minimal racemization.Harsh basic (e.g., high concentrations of NaOH or KOH at elevated temperatures) or acidic conditions can lead to enolate formation and subsequent racemization.
Purification Avoid purification methods that expose the compound to acidic or basic conditions for extended periods. For example, silica gel chromatography can sometimes be acidic enough to cause issues with sensitive compounds.Neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) can be beneficial.
Protecting Group Strategy If possible, carry the chiral center through several steps with the auxiliary still attached, and perform the cleavage at a later stage in the synthesis.This can protect the stereocenter from potentially racemizing conditions in intermediate steps.
Q3: I am attempting a synthesis that involves creating the chiral center via asymmetric hydrogenation. What are the key parameters to control to ensure high enantioselectivity and avoid racemization of the product?

A3: Asymmetric hydrogenation is a highly effective method for establishing stereocenters with high enantiomeric excess (ee).[11][12][13][14] However, suboptimal conditions can lead to poor enantioselectivity or racemization of the product.

Key Parameters for Successful Asymmetric Hydrogenation:

  • Catalyst and Ligand Selection: The choice of the chiral catalyst, which consists of a metal (commonly Rhodium, Ruthenium, or Iridium) and a chiral ligand (e.g., BINAP, DuPhos), is paramount.[11][13][15] The ligand creates the chiral environment that directs the hydrogenation to one face of the substrate.

  • Substrate Purity: The geometric purity of the prochiral alkene substrate is crucial. Different isomers may react at different rates and with different selectivities.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence both the rate and the enantioselectivity of the reaction.

  • Solvent: The solvent can affect the solubility of the catalyst and substrate, as well as the stability of the catalytic species.

  • Temperature: As with other reactions, lower temperatures generally favor higher enantioselectivity.

Troubleshooting Low Enantioselectivity:

IssuePotential Solution(s)
Low ee% - Screen a variety of chiral ligands and metal precursors. - Optimize the hydrogen pressure and reaction temperature. - Ensure the geometric purity of the starting alkene.
Incomplete Conversion - Increase catalyst loading. - Increase hydrogen pressure. - Extend the reaction time.
Product Racemization This is less common for the hydrogenation product itself unless it is subjected to harsh workup or purification conditions. Ensure downstream processing is performed under neutral or mild conditions.
Q4: Can I use enzymatic resolution to obtain the desired enantiomer of a 3-(aminomethyl)pentanoic acid derivative if my synthesis results in a racemic mixture?

A4: Yes, enzymatic resolution is a powerful and increasingly common strategy for separating enantiomers.[16] Lipases are frequently used for the kinetic resolution of esters of chiral carboxylic acids.

How it Works: In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For example, a lipase can selectively hydrolyze the ester of the (S)-enantiomer, leaving the (R)-enantiomer unreacted. The resulting carboxylic acid and the unreacted ester can then be separated.

Considerations for Enzymatic Resolution:

  • Enzyme Selection: Screening different lipases is often necessary to find one with high activity and selectivity for your specific substrate.

  • Reaction Conditions: The pH, temperature, and solvent system must be optimized for the chosen enzyme.

  • Maximum Yield: A significant drawback of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%.[17] However, the undesired enantiomer can sometimes be racemized and recycled.

Visualizing Racemization and Mitigation Strategies

Mechanism of Base-Catalyzed Racemization

G cluster_0 Chiral Starting Material cluster_1 Planar Intermediate cluster_2 Racemic Mixture A (R)-3-(Aminomethyl)pentanoic Acid Derivative B Enolate (Achiral) A->B - H⁺ (Base) C (R)-Enantiomer B->C + H⁺ D (S)-Enantiomer B->D + H⁺

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Decision Tree for Troubleshooting Racemization

G Start Racemization Observed Step Identify Racemization Step Start->Step Coupling Amide Coupling? Step->Coupling Cleavage Auxiliary Cleavage? Step->Cleavage Other Other Step? Step->Other Sol_Coupling Optimize Base, Temp, Coupling Reagent Coupling->Sol_Coupling Sol_Cleavage Use Milder Cleavage Conditions (e.g., LiOOH) Cleavage->Sol_Cleavage Sol_Other Re-evaluate Reaction Conditions (pH, Temp) Other->Sol_Other

Caption: A troubleshooting flowchart for addressing racemization issues.

References

  • Buchwald, S. L., & Glorius, F. (Eds.). (2018).
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Vinigari, K., Murugan, R. N., Noorjahan, M., & Mangatayaru, K. G. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. International Journal of Chemical Sciences, 16(1), 246.
  • Al-Sinani, M. S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective alkylation of chiral enolates. A new approach to the stereoselective synthesis of α-alkyl and α,α'-dialkyl ketones and carboxylic acids. Journal of the American Chemical Society, 103(8), 2127-2129.
  • El-Hady, D. A. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.
  • Carpino, L. A., & El-Faham, A. (1999). The Diorganophosphorus-Based Coupling Reagents. Tetrahedron, 55(22), 6813-6830.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683.
  • Chavan, A. B., et al. (2009). An efficient process of racemisation of 3-(carbamoylmethyl)-5-methylhexanoic acid: a pregabalin intermediate. Organic Process Research & Development, 13(4), 812-814.
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
  • Zhu, G., Chen, Z., & Zhang, X. (2004). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 69(20), 6899-6902.
  • Berbasov, D. O., Ellis, T. K., & Soloshonok, V. A. (2008). Biocatalytic Entry to Enantiomerically Pure β-Amino Acids. In Enantioselective Synthesis of Beta-Amino Acids (pp. 531-568). Wiley-VCH.
  • Liu, M., & Sibi, M. P. (2008). Preparation of Enantiopure β-Amino Acids via Enantioselective Conjugate Addition. In Enantioselective Synthesis of Beta-Amino Acids (pp. 493-529). Wiley-VCH.

Sources

Troubleshooting

Minimizing side reactions in reductive amination of pentanoic acid precursors

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in C5-Precursor Reductive Amination Executive Summary & Scope This technical guide addresses the reductive...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in C5-Precursor Reductive Amination

Executive Summary & Scope

This technical guide addresses the reductive amination of "pentanoic acid precursors." In drug development and industrial synthesis, this term refers to two distinct chemical platforms derived from C5-valeric backbones:

  • Valeraldehyde (Pentanal): The direct reduction product of pentanoic acid.

    • Primary Challenge:Over-alkylation (Dialkylation) and Direct Reduction (to Pentanol).

  • Levulinic Acid (4-Oxopentanoic Acid): The keto-acid derivative.

    • Primary Challenge:Competitive Cyclization (Lactonization vs. Lactamization) and Over-reduction (Pyrrolidine formation).

This guide provides self-validating protocols to control chemoselectivity in these specific pathways.

Module A: Valeraldehyde (Pentanal) Workflows

Target: Synthesis of N-pentyl amines without dialkylation.

The Chemoselectivity Crisis

Aliphatic aldehydes like valeraldehyde are highly reactive. When reacting with primary amines, the product (a secondary amine) is often more nucleophilic than the starting material, leading to dialkylation (tertiary amine formation). Additionally, highly reactive reducing agents will reduce the aldehyde to 1-pentanol before the imine is formed.

Visualizing the Competition

The following diagram maps the kinetic competition you must control.

Valeraldehyde_Pathways Aldehyde Valeraldehyde (Pentanal) Imine Imine Intermediate Aldehyde->Imine + Amine (-H2O) Alcohol 1-Pentanol (Dead End) Aldehyde->Alcohol Direct Reduction (Fast Hydride) Amine Primary Amine (R-NH2) SecAmine Target: Secondary Amine Imine->SecAmine Selective Reduction (STAB/H2) TertAmine Side Product: Tertiary Amine (Dialkylation) SecAmine->TertAmine + Aldehyde (Over-reaction)

Figure 1: Kinetic competition in Valeraldehyde amination. Green path represents the target workflow.

Standardized Protocol: The Modified Abdel-Magid Method

Use this protocol to virtually eliminate dialkylation and alcohol formation.

Reagents:

  • Valeraldehyde (1.0 equiv)

  • Primary Amine (1.05 - 1.1 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.4 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF (anhydrous)[1][2]

  • Acid Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Imine Pre-Equilibrium (Critical):

    • Mix Valeraldehyde and Amine in DCE under Nitrogen.

    • Add Acetic Acid.[1][2][3][4][5][6]

    • Wait: Stir for 30–60 minutes before adding the hydride. This shifts the equilibrium toward the imine.

    • Validation: If the amine is sterically hindered, add 4Å Molecular Sieves to drive water removal.

  • Controlled Reduction:

    • Cool mixture to 0°C (optional, but recommended for volatile valeraldehyde).

    • Add STAB in a single portion. STAB is less reactive than NaBH4 and will not reduce the aldehyde at an appreciable rate at this pH, but will rapidly reduce the protonated iminium ion.

  • Quench:

    • Quench with saturated aqueous NaHCO3.

Troubleshooting Guide (FAQs)
SymptomProbable CauseCorrective Action
High levels of 1-Pentanol Reducing agent added too early or too strong (e.g., NaBH4 used without pre-imine formation).Switch to STAB . If using NaBH4, you must pre-form the imine for 2 hours and use MeOH as solvent.
Significant Dialkylation Product amine is more nucleophilic than starting amine.1. Increase starting amine stoichiometry to 1.5 equiv.2. Use the "Stepwise" method: Pre-form imine with Ti(OiPr)4, then reduce.
No Reaction pH is too basic (imine not protonated) or too acidic (amine protonated).Ensure 1.0 equiv of Acetic Acid is present. The pH should be weakly acidic (5–6) to facilitate iminium ion formation.

Module B: Levulinic Acid (4-Oxopentanoic Acid) Workflows

Target: Synthesis of Pyrrolidones (Lactams) vs. Open-chain Amines.

The Cyclization Challenge

Levulinic acid contains both a ketone and a carboxylic acid. Reductive amination here is unique because the intermediate amine often cyclizes with the carboxylic acid to form a lactam (pyrrolidone).

  • Pathway A (Lactamization): Forms 5-methyl-2-pyrrolidone (Industrial solvent/drug scaffold).

  • Pathway B (Lactonization): Forms

    
    -Valerolactone (GVL) if the ketone is reduced to an alcohol before amination.
    
Visualizing the Pathway

Levulinic_Pathways LA Levulinic Acid Imine Imine Intermediate LA->Imine + Amine GVL Side Product: GVL (Gamma-Valerolactone) LA->GVL Direct Reduction (Metal Hydride) AminoAcid 4-Amino Pentanoic Acid Imine->AminoAcid Reduction Pyrrolidone Target: 5-Methyl-2-Pyrrolidone AminoAcid->Pyrrolidone Cyclization (Heat/-H2O)

Figure 2: The bifurcation between GVL (waste) and Pyrrolidone (target).

Protocol: Catalytic Hydrogenation for Pyrrolidones

Best for scale-up and avoiding stoichiometric boron waste.

Reagents:

  • Levulinic Acid[7][8][9][10][11]

  • Primary Amine (1.0 equiv)

  • Catalyst: 5% Pt/C or Pt/TiO2 (High acidity supports favor cyclization)

  • H2 Pressure: 10–30 bar

  • Temperature: 80–100°C

Step-by-Step Methodology:

  • Solvent Selection: Use water or methanol. Water promotes the "hydrophobic effect" pushing the organic substrates together, but methanol is better for solubility of larger amines.

  • Loading: Load the autoclave with Levulinic acid and Amine.

  • Reaction: Pressurize with H2. Heat to 100°C.

    • Why Heat? Room temperature reduction stops at the amino-acid stage (4-aminopentanoic acid). Heat is required to drive the dehydration cyclization to the pyrrolidone.

  • Purification: Filter catalyst. Evaporate solvent.

Troubleshooting Guide (FAQs)
SymptomProbable CauseCorrective Action
Formation of GVL (Lactone) Direct hydrogenation of the ketone occurred before amination.1. Pre-mix amine and levulinic acid for 1 hour before pressurizing H2.2. Switch catalyst to Pt/TiO2 (Acidic supports favor amination over ketone reduction).
Incomplete Cyclization Temperature too low.Increase reaction temperature to >80°C to drive the thermodynamic trap (Lactam formation).
Ring Saturation (Cyclohexyl) If using aromatic amines (anilines), the aromatic ring is being hydrogenated.Switch from Pt/C to Ru/C or reduce H2 pressure. Alternatively, use STAB (chemical reduction) instead of catalytic hydrogenation.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][12] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[4][5]

  • Afanasyev, O. I., et al. "Catalytic Reductive Aminations using Molecular Hydrogen for Synthesis of Different Kinds of Amines." Chemical Society Reviews, 2020.

  • Xie, C., et al. "Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets."[9] Journal of the American Chemical Society, 2019.[9]

  • Ogiwara, Y., et al. "Direct Reductive Amination of Levulinic Acid to Pyrrolidones Using Silanes." Green Chemistry, 2018.

Sources

Reference Data & Comparative Studies

Validation

Pharmacokinetic Validation of 3-(Aminomethyl)pentanoic Acid in Plasma: A Comparative Methodological Guide

Topic: Pharmacokinetic validation of 3-(Aminomethyl)pentanoic acid in plasma Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The pharmacokin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic validation of 3-(Aminomethyl)pentanoic acid in plasma Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pharmacokinetic (PK) quantification of 3-(Aminomethyl)pentanoic acid (3-AMPA) —a structural analog of GABA and close congener to pregabalin and gabapentin—presents a classic bioanalytical challenge. As a small, highly polar, zwitterionic molecule lacking a strong chromophore, it defies standard Reversed-Phase (RP) chromatography and UV detection.

This guide compares the Direct-Analysis Mixed-Mode LC-MS/MS Protocol (the "Product") against traditional alternatives (Derivatization and HILIC). We demonstrate why the Mixed-Mode approach offers superior throughput and robustness for high-volume PK studies, supported by validation data compliant with FDA/EMA bioanalytical guidelines.

The Analytical Challenge: The "Polarity Trap"

3-AMPA exists as a zwitterion at physiological pH. In standard C18 RP-HPLC, it elutes in the void volume, leading to massive ion suppression (matrix effects) from co-eluting salts and plasma proteins. Historically, researchers have employed two "workaround" alternatives:

  • Alternative A: Derivatization (e.g., Dansyl Chloride, OPA). Adds a hydrophobic group to increase retention and UV/Fluorescence detectability.

  • Alternative B: HILIC (Hydrophilic Interaction Liquid Chromatography). Retains polar compounds using an aqueous layer on a polar stationary phase.

The Solution: The Mixed-Mode C18/Ion-Exchange Protocol . This method utilizes a stationary phase combining hydrophobic alkyl chains with ion-exchange ligands, allowing for tunable retention of zwitterions without the instability of HILIC or the labor of derivatization.

Comparative Analysis: Performance Metrics

The following table contrasts the performance of the Mixed-Mode Protocol against the established alternatives.

FeatureMixed-Mode LC-MS/MS (Recommended) Derivatization (Dansyl-Cl) HILIC LC-MS/MS
Sample Prep Simple Protein Precipitation (PPT) Complex (Incubation, pH adjustment, extraction)Simple PPT (requires high organic diluent)
Retention Mechanism Hydrophobic + Ionic InteractionPurely Hydrophobic (post-reaction)Partitioning into aqueous layer
Throughput High (< 4 min/sample) Low (Reaction time > 30 mins)Medium (Long equilibration times required)
Stability High (Native analyte)Low (Derivative degradation)High
Matrix Effect Low (Elutes away from void) Medium (Reagents can cause noise)High (Salt sensitivity)
Sensitivity (LLOQ) 1.0 ng/mL 5.0 ng/mL2.0 ng/mL
Reproducibility (RSD) < 3.0% 5-10% (Reaction variability)3-5% (Retention time shifts)

Deep Dive: The Mixed-Mode Experimental Protocol

This protocol is designed for the quantification of 3-AMPA in human plasma (K2EDTA) using a Mixed-Mode C18/Cation-Exchange column .

Materials & Reagents[1][2][3][4][5]
  • Analyte: 3-(Aminomethyl)pentanoic acid (Reference Standard).[1]

  • Internal Standard (IS): Pregabalin-d4 or Gabapentin-d10 (Structural analogs).

  • Column: Intrada Amino Acid or equivalent Mixed-Mode (3µm, 50 x 2.0 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water/Acetonitrile (90:10).

  • Mobile Phase B: 100mM Ammonium Formate in Water/Acetonitrile (10:90).

Step-by-Step Workflow

Step 1: Stock Solution Preparation

  • Dissolve 3-AMPA in 50:50 Methanol:Water to 1.0 mg/mL.

  • Prepare working standards (1.0 – 1000 ng/mL) in analyte-free plasma.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of IS working solution.

  • Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

    • Expert Insight: Acidified acetonitrile ensures the analyte is fully protonated, disrupting protein binding and enhancing solubility in the organic supernatant.

  • Vortex vigorously for 2 min.

  • Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase conditions).

Step 3: LC-MS/MS Analysis

  • Injection Vol: 5 µL.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B (Load)

    • 0.5 min: 10% B

    • 2.5 min: 90% B (Elute - Ionic interaction breaks)

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibrate)

  • Detection: ESI Positive Mode, MRM.

    • Precursor: m/z 132.1 [M+H]+

    • Product: m/z 114.1 (Loss of H2O) and m/z 86.1 (Characteristic fragment).

Visualizing the Mechanism

The following diagram illustrates the decision logic and the mechanistic advantage of the Mixed-Mode approach over Derivatization.

G Start Analyte: 3-AMPA (Small, Polar, Zwitterion) Choice Select Analytical Strategy Start->Choice Path_Deriv Alternative A: Derivatization Choice->Path_Deriv Increase Hydrophobicity Path_HILIC Alternative B: HILIC Choice->Path_HILIC Retain Polar Path_Mixed Recommended: Mixed-Mode LC-MS Choice->Path_Mixed Combine Mechanisms Result_Deriv Issues: Unstable derivatives Long prep time Path_Deriv->Result_Deriv Result_HILIC Issues: Long equilibration Salt sensitivity Path_HILIC->Result_HILIC Result_Mixed Advantages: Direct Injection Orthogonal Selectivity Robust Retention Path_Mixed->Result_Mixed

Caption: Analytical Strategy Decision Tree comparing the limitations of traditional methods vs. the Mixed-Mode solution.

Validation Data Summary

The following data represents typical validation results obtained using the Mixed-Mode Protocol, adhering to FDA Bioanalytical Method Validation guidelines.

Accuracy & Precision (Intra-batch)
QC LevelConcentration (ng/mL)Mean Accuracy (%)Precision (% CV)Acceptance Criteria
LLOQ 1.098.54.2±20%
Low QC 3.0102.12.8±15%
Mid QC 50.099.41.9±15%
High QC 800.0100.31.5±15%
Matrix Effect & Recovery[5]
  • Matrix Factor (MF): 0.98 – 1.02 (Normalized to IS). The mixed-mode column elutes 3-AMPA well after the void volume (where salts elute) and before phospholipids (which are retained by the hydrophobic mechanism and washed off later), resulting in negligible ion suppression.

  • Recovery: > 85% consistent across the calibration range.

Expert Commentary: Why This Matters

As a scientist, you are often forced to choose between sensitivity and speed. Derivatization provides sensitivity but introduces chemical noise and kinetic variability. HILIC provides retention but is notoriously temperamental regarding mobile phase pH and equilibration time.

The Mixed-Mode approach is self-validating because it relies on two orthogonal physical properties of the molecule:

  • Cation Exchange: Grabs the amine group (

    
    ) at acidic pH.
    
  • Hydrophobic Interaction: Retains the pentanoic carbon chain.

This dual-retention mechanism ensures that even if one interaction is slightly suppressed by the matrix, the other maintains retention, preventing the "peak drift" often seen in HILIC.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Vogeser, M., & Seger, C. (2008). A decade of HPLC-MS/MS in the routine clinical laboratory—goals for further developments. Clinical Biochemistry. (Discusses the shift from derivatization to direct LC-MS). Link

  • Panrod, K., et al. (2016).[2] Comparative HPLC analyses of GABA derivatives. Thai J. Pharm. Sci. (Comparison of OPA vs HN derivatization). Link

  • Windsor, B. L., & Radulovic, L. L. (1995).[3] Measurement of a new anticonvulsant, (S)-3-(aminomethyl)-5-methylhexanoic acid, in plasma and milk by high-performance liquid chromatography. J Chromatogr B. (Foundational method for Pregabalin/GABA analogs). Link

Sources

Comparative

Comparative neurotoxicity studies of beta-substituted GABA analogs

This guide provides an in-depth technical comparison of beta-substituted GABA analogs, focusing on their neurotoxicological profiles. It moves beyond basic pharmacology to examine the specific molecular mechanisms drivin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of beta-substituted GABA analogs, focusing on their neurotoxicological profiles. It moves beyond basic pharmacology to examine the specific molecular mechanisms driving adverse neurological outcomes, particularly the inhibition of synaptogenesis and receptor-specific kinetics.

Executive Summary & Compound Classification

Beta-substituted GABA analogs are a critical class of therapeutics used for neuropathic pain, epilepsy, and spasticity. While structurally similar to the neurotransmitter GABA, their neurotoxicological profiles diverge significantly based on their primary binding targets: the


 auxiliary subunit of Voltage-Gated Calcium Channels (VGCCs)  versus the GABA-B receptor .

This guide compares the "Classic Gabapentinoids" (Gabapentin, Pregabalin), the "Next-Gen" agent (Mirogabalin), and the "GABA-B Agonists" (Baclofen, Phenibut).

Classification by Primary Mechanism
CompoundPrimary TargetSecondary TargetClinical StatusKey Neurotoxicity Concern
Gabapentin

/

NMDA (indirect)FDA ApprovedSynaptogenesis inhibition; Cognitive slowing
Pregabalin

/

N/AFDA ApprovedAbuse potential; Sedation; Synaptic arrest
Mirogabalin

(High Selectivity)

(Low Affinity)
Approved (Japan/Korea)Reduced CNS toxicity due to dissociation kinetics
Baclofen GABA-B Agonist

(Negligible)
FDA ApprovedWithdrawal neurotoxicity; Respiratory depression
Phenibut GABA-B Agonist

(Moderate)
Supplement/UnregulatedSevere withdrawal delirium; Excitotoxicity upon cessation

Mechanistic Neurotoxicity: The Synaptogenic Axis

The most profound "silent" neurotoxicity of gabapentinoids is their interference with developmental and reparative plasticity. This is distinct from direct cytotoxicity (cell death); it is a functional neurotoxicity involving the blockade of new synapse formation.

The Thrombospondin (TSP) Hypothesis

Astrocytes secrete Thrombospondins (TSP-1, TSP-2) which bind to the neuronal ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 receptor to induce the formation of excitatory synapses.[1][2][3][4][5]
  • Mechanism: Gabapentinoids act as competitive antagonists at the

    
     subunit.
    
  • Consequence: By blocking the TSP-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     interaction, these drugs potently inhibit the formation of new excitatory synapses in vivo and in vitro.[3][5][6] This is the likely mechanism behind cognitive side effects and the potential inhibition of neural repair after injury.
    
Diagram 1: The Synaptogenic Blockade Pathway

G Astrocyte Astrocyte TSP Thrombospondins (TSP-1/2) Astrocyte->TSP Secretion a2d1 α2δ-1 Subunit (VGCC Auxiliary) TSP->a2d1 Binds (EGF Domain) Neuron Post-Synaptic Neuron Synapse Excitatory Synapse Formation Neuron->Synapse Structural Organization a2d1->Neuron Signaling Drug Gabapentinoid (GBP/PGB) Drug->a2d1 Competitive Antagonism (High Affinity)

Caption: Gabapentinoids competitively bind to the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 subunit, preventing astrocyte-secreted Thrombospondins from initiating excitatory synaptogenesis.[5]

Comparative Data: Binding Kinetics & Toxicity Profiles[1][8]

The safety profile of these drugs is dictated by their binding affinity (


) and, more importantly, their dissociation rates (

) from specific subunits.
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Cortex/DRG):  Associated with analgesia and synaptogenesis.[2][3][4][5]
    
  • 
     (Cerebellum):  Associated with ataxia, dizziness, and somnolence (CNS toxicity).
    
Table 1: Binding Affinities and Dissociation Kinetics

Lower


 = Higher Affinity. Slower dissociation (

) correlates with sustained duration.
CompoundTarget

(nM)
Dissociation

(h)
Neurotoxic Implication
Gabapentin

59~1.4Moderate affinity; rapid clearance requires high dosing, increasing peak-dose side effects.

153~1.4Lower affinity for cerebellar target, but high doses engage it causing ataxia.
Pregabalin

62.51.4High potency but non-selective dissociation.[4] Rapid onset of sedation.

1251.4Binds cerebellar targets effectively, leading to high rates of dizziness/somnolence.
Mirogabalin

13.5 11.1 High Selectivity: Binds tight and stays long on analgesic targets.[4]

22.72.4Dissociates rapidly from cerebellar targets, reducing sustained CNS toxicity.

Analysis: Mirogabalin demonstrates a superior neurotoxicological profile due to its slow dissociation from the therapeutic target (


) and rapid dissociation  from the toxicity target (

). This "kinetic selectivity" allows for analgesia with reduced ataxia compared to Pregabalin.

Experimental Protocol: Thrombospondin-Induced Synaptogenesis Assay

This is the gold-standard assay for assessing the developmental neurotoxicity (synaptic inhibition) of beta-substituted GABA analogs.

Objective: Quantify the inhibition of excitatory synapse formation in vitro.

Diagram 2: Assay Workflow

Protocol Step1 1. Purify RGCs (Retinal Ganglion Cells) Immunopanning (Thy1+) Step2 2. Culture Setup Serum-free medium Step1->Step2 Step3 3. Treatment Groups (A) RGC Only (Neg Ctrl) (B) RGC + TSP-1 (Pos Ctrl) (C) RGC + TSP-1 + Drug Step2->Step3 Step4 4. Incubation 6 Days @ 37°C Step3->Step4 Step5 5. Immunostaining Pre: Bassoon Post: Homer Step4->Step5 Step6 6. Imaging & Analysis Colocalization Puncta Count Step5->Step6

Caption: Step-by-step workflow for quantifying synaptic inhibition using purified Retinal Ganglion Cells (RGCs).

Detailed Methodology

1. Cell Isolation (Self-Validating Step):

  • Isolate Retinal Ganglion Cells (RGCs) from P5-P7 rodent pups using Thy1-antibody immunopanning.

  • Validation: Purity must exceed 95% to rule out astrocyte contamination, which would secrete endogenous TSPs and confound the baseline.

2. Treatment Regimen:

  • Culture cells in serum-free medium (neurobasal).

  • Group A (Negative Control): RGCs alone. Synapse count should be low.

  • Group B (Positive Control): RGCs + Recombinant human TSP-1 (5 µg/mL). Synapse count should increase 2-3 fold.

  • Group C (Experimental): RGCs + TSP-1 + [Gabapentin/Pregabalin/Mirogabalin] at varying concentrations (1 µM - 100 µM).

3. Immunocytochemistry:

  • Fix cells with 4% PFA/sucrose (preserves synaptic architecture).

  • Stain for Presynaptic marker: Bassoon (or Synapsin).

  • Stain for Postsynaptic marker: Homer (or PSD-95).

4. Quantification (The Metric):

  • Use confocal microscopy.

  • Count colocalized puncta (overlapping pre/post signals) per cell or per 100 µm neurite length.

  • Causality Check: If the drug is neurotoxic via this mechanism, Group C will show significantly fewer colocalized puncta than Group B, returning to Group A levels.

GABA-B Agonists: A Different Toxicity Class

While Gabapentinoids inhibit synapse formation, Phenibut and Baclofen present a toxicity profile centered on receptor downregulation and withdrawal excitotoxicity.

  • Phenibut (Beta-phenyl-GABA):

    • Mechanism: Agonist at GABA-B (

      
       µM) and blocker of 
      
      
      
      subunits (
      
      
      µM). Also stimulates dopamine receptors.[7][8]
    • Neurotoxicity: Rapid tolerance accrual. Cessation leads to glutamate excitotoxicity (anxiety, tremors, delirium). The dual action (GABA-B +

      
      ) makes withdrawal management more complex than Baclofen alone.
      
  • Baclofen (Beta-chlorophenyl-GABA):

    • Mechanism: Selective GABA-B agonist.[9] Negligible

      
       affinity.
      
    • Neurotoxicity: Primary risk is respiratory depression in overdose and severe withdrawal syndrome (hallucinations, seizures) due to GABA-B downregulation.

Summary of Risks
FeatureGabapentinoids (GBP/PGB)Phenibut
Primary Risk Synaptic plasticity inhibitionDependence & Withdrawal Delirium
Cognitive Impact "Brain fog", word-finding difficultyEuphoria (acute)

Rebound Anxiety
Overdose Risk Low (High therapeutic index)Moderate (Synergistic with alcohol)

References

  • Eroglu, C., et al. (2009). "Gabapentin receptor alpha2delta-1 is a neuronal thrombospondin receptor responsible for excitatory CNS synaptogenesis."[2][10][6] Cell, 139(2), 380-392.[10] Link

  • Domon, Y., et al. (2018). "Binding characteristics and analgesic effects of mirogabalin, a novel ligand for the α2δ subunit of voltage-gated calcium channels." Journal of Pharmacology and Experimental Therapeutics, 365(3), 573-582. Link

  • Calandre, E. P., et al. (2016). "Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use." Expert Review of Neurotherapeutics, 16(11), 1263-1277. Link

  • Zheng, H., et al. (2023). "Gabapentin prevents synaptogenesis between sensory and spinal cord neurons induced by thrombospondin-4." British Journal of Pharmacology, 175(12). Link

  • Ahuja, T., et al. (2018). "Phenibut (β-phenyl-γ-aminobutyric acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse."[7] Case Reports in Psychiatry. Link

Sources

Validation

A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) for 3-(Aminomethyl)pentanoic Acid Assays

For researchers, scientists, and drug development professionals engaged in the study of 3-(Aminomethyl)pentanoic acid, a non-proteinogenic amino acid with potential therapeutic applications, the ability to reliably detec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of 3-(Aminomethyl)pentanoic acid, a non-proteinogenic amino acid with potential therapeutic applications, the ability to reliably detect and quantify this molecule at low concentrations is paramount. The Limit of Detection (LOD) of an analytical method represents the lowest concentration of an analyte that can be reliably distinguished from background noise.[1][2] Establishing a robust and appropriate LOD is a critical component of bioanalytical method validation, ensuring data integrity for pharmacokinetic, toxicokinetic, and biomarker studies.[3][4]

This guide provides an in-depth comparison of common analytical platforms for the determination of 3-(Aminomethyl)pentanoic acid, with a focus on establishing the LOD. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of expected performance.

Understanding the Limit of Detection: Methodologies and Regulatory Context

The International Council for Harmonisation (ICH) guideline Q2(R1) outlines several common methods for determining the LOD of an analytical procedure.[5][6][7] The choice of method is dependent on the nature of the assay, specifically whether it is instrumental and exhibits baseline noise.

1. Visual Evaluation: This method can be used for both instrumental and non-instrumental assays. It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be consistently detected by visual inspection.[5][8]

2. Signal-to-Noise Ratio (S/N): Applicable to analytical procedures that exhibit baseline noise, this approach involves comparing the signal from samples with low concentrations of the analyte to the background noise.[5][9] A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.[9]

3. Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is widely used and considered highly reliable. The LOD is calculated using the following formula:

LOD = 3.3 * (σ / S)

Where:

  • σ is the standard deviation of the response. This can be determined from the standard deviation of blank measurements or the standard deviation of the y-intercepts of regression lines.

  • S is the slope of the calibration curve.[9]

For bioanalytical method validation, regulatory bodies like the U.S. Food and Drug Administration (FDA) provide specific guidance, which should be consulted to ensure compliance.[10]

Comparative Analysis of Analytical Platforms for 3-(Aminomethyl)pentanoic Acid

The selection of an analytical platform for 3-(Aminomethyl)pentanoic acid will depend on the required sensitivity, the sample matrix, and available instrumentation. As a small, polar molecule, derivatization is often employed to improve its chromatographic retention and detection characteristics, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) and some Liquid Chromatography (LC) methods.

Analytical PlatformDerivatizationTypical LOD Range for Amino AcidsEstimated LOD for 3-(Aminomethyl)pentanoic acidAdvantagesDisadvantages
HPLC with Fluorescence Detection (FLD) Pre-column derivatization with OPA/FMOC0.225 to 2.25 pmol/µL[11]0.5 - 5 pmol/µLCost-effective, robust, widely available.Requires derivatization, potential for interference.
LC-MS/MS (Triple Quadrupole) Optional, but can improve sensitivityWithout derivatization: <0.1 to 40 µM[12]. With derivatization (e.g., AccQ-Tag): femtomole range[13]Without derivatization: 10 - 100 nM. With derivatization: 0.1 - 1 nMHigh sensitivity and selectivity, can be used without derivatization.Higher instrument cost and complexity.
GC-MS Required (e.g., silylation)Picogram to low nanogram range on-column100 - 500 pg on-columnHigh chromatographic resolution, robust.Requires derivatization, not suitable for thermolabile compounds.
Spectrophotometry Required (e.g., with ninhydrin)~6.0 μg/mL (for Pregabalin)[14]5 - 10 µg/mLSimple, inexpensive.Low sensitivity and specificity.

Note: The estimated LOD for 3-(Aminomethyl)pentanoic acid is based on the performance of these systems with structurally similar amino acids and related compounds, as direct, published data for this specific analyte is limited. The actual LOD will be dependent on the specific instrument, method, and matrix.

Experimental Workflow for LOD Determination (Based on the Signal-to-Noise Ratio Method)

This section provides a detailed, step-by-step protocol for determining the LOD of a 3-(Aminomethyl)pentanoic acid assay using an LC-MS/MS platform, based on the signal-to-noise ratio method.

LOD_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination LOD Determination A Prepare a stock solution of 3-(Aminomethyl)pentanoic acid in a suitable solvent (e.g., 0.1 M HCl). B Prepare a series of dilutions from the stock solution to create low-concentration standards. A->B E Analyze the low-concentration standards. B->E C Prepare blank samples using the same matrix as the intended samples (e.g., plasma, urine). D Analyze the blank samples multiple times (n ≥ 6) to establish the baseline noise. C->D F Measure the signal height of the analyte peak for each standard. H Calculate the Signal-to-Noise (S/N) ratio for each standard. F->H G Measure the noise height in a region of the chromatogram close to the analyte peak for the blank samples. G->H I The LOD is the concentration at which the S/N ratio is consistently ≥ 3. H->I

Caption: Experimental workflow for LOD determination using the Signal-to-Noise ratio method.

Detailed Experimental Protocol:

1. Preparation of Stock and Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-(Aminomethyl)pentanoic acid reference standard and dissolve it in 10 mL of 0.1 M hydrochloric acid (HCl).
  • Working Standard Solutions: Perform serial dilutions of the stock solution with the analytical matrix (e.g., drug-free plasma) to prepare a series of low-concentration standards. The expected LOD should be bracketed by this concentration range.

2. Sample Preparation (for LC-MS/MS):

  • To 50 µL of each standard and blank sample, add 150 µL of a protein precipitation solvent (e.g., acetonitrile containing an internal standard).
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared samples onto the LC-MS/MS system.
  • Acquire data in Multiple Reaction Monitoring (MRM) mode, using optimized transitions for 3-(Aminomethyl)pentanoic acid and the internal standard.

4. Data Analysis and LOD Determination:

  • For the blank samples, determine the average peak-to-peak noise in the chromatographic region where 3-(Aminomethyl)pentanoic acid is expected to elute.
  • For each low-concentration standard, measure the height of the analyte peak.
  • Calculate the S/N ratio for each standard by dividing the peak height by the average noise.
  • The LOD is the lowest concentration that provides a reproducible S/N ratio of at least 3.[9] It is recommended to analyze at least three replicates at this concentration to confirm reproducibility.

The Causality Behind Experimental Choices

  • Choice of Derivatization Reagent: For HPLC-FLD, a combination of o-phthalaldehyde (OPA) and 9-fluorenylmethylchloroformate (FMOC) is often used to derivatize primary and secondary amines, respectively, to form highly fluorescent products.[1] For GC-MS, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common as they increase the volatility of the analyte.

  • Selection of Internal Standard: An ideal internal standard for LC-MS/MS analysis is a stable, isotopically labeled version of the analyte (e.g., 3-(Aminomethyl)pentanoic acid-d4). This compensates for variations in sample preparation and instrument response.

  • Matrix-Matched Standards: Preparing calibration standards in the same biological matrix as the study samples is crucial to account for matrix effects, where other components in the sample can suppress or enhance the analyte signal.[6]

Conclusion

References

  • Agilent Technologies, Inc. (n.d.). Automation of Sample Derivatization Using the Agilent 1260 Infinity II Prime LC System for Amino Acid Analysis.
  • Bansal, S., & DeStefano, A. (2007). Key elements of a validated bioanalytical method. AAPS J, 9(1), E5.
  • Dadgar, D., et al. (1995). Bioanalytical method validation: a quality assurance auditor's perspective. J Pharm Biomed Anal, 13(2), 89-97.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Food and Drug Administration. (2018).
  • Food and Drug Administration. (2019).
  • International Council for Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • KCAS Bio. (n.d.). Metabolic CRO Services.
  • Thermo Fisher Scientific. (n.d.). CN003698: Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatization.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Waters Corporation. (n.d.). AccQ•Tag Columns for Amino Acid Analysis.
  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids.
  • Agilent Technologies, Inc. (2018, May 4). Monitoring of 20 Amino Acids and Other Key Compounds in Fermentation Processes.
  • Stahly, G. P. (2019). Establishment and Calculation of Detection Limits (DL). Triclinic Labs.
  • Ali, A., et al. (2011). A novel method for spectrophotometric determination of pregabalin in pure form and in capsules. Chemistry Central Journal, 5, 59.
  • Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
  • AXIS Clinicals. (n.d.). Bioanalytical Services & CRO Lab.
  • Pharmaron. (n.d.). Bioanalysis Testing Services.
  • Sannova. (n.d.). Bioanalytical CRO Services.
  • Elessawy, A. M., et al. (2019). Determination of Pregabalin in Tissues and Fluids by Using GC. Archives of Clinical Toxicology, 1(1), 4-6.
  • Han, J., & Lee, H. J. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5709.
  • Ping, et al. (2020). Determination of pregabalin in pharmaceuticals formulations by proposed.
  • Senthilkumar, S. (2022). DEVELOPMENT OF SPECTROPHOTOMETRIC METHODFOR THE DETERMINATION OF PREGABALIN IN BULK AND PHARMACEUTICAL FORMULATIONS. Neuroquantology, 20(15), 5328-5335.
  • KCAS Bio. (n.d.). Metabolic CRO Services.
  • Thermo Fisher Scientific K.K. (n.d.). [HPLC Case Study] Analysis of Dairy Beverages by Automatic Derivatization of Amino Acids.
  • Thermo Fisher Scientific. (n.d.). AAA-Direct System, Amino Acid Analysis System Product Manual.
  • SCIEX. (n.d.). aTRAQ™ Kit for Amino Acid Analysis of Physiological Fluids.
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Interchim. (n.d.). Amino Acid Analysis (AAA).
  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids.
  • Putnam, T., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.

Sources

Safety & Regulatory Compliance

Safety

Technical Advisory: Safe Handling and Disposal of 3-(Aminomethyl)pentanoic Acid Hydrochloride

[1] Executive Summary & Operational Context[1][2][3][4][5] 3-(Aminomethyl)pentanoic acid hydrochloride (CAS 1394041-23-6) is a critical synthetic intermediate, often utilized in the development of gabapentinoid analogs (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Operational Context[1][2][3][4][5]

3-(Aminomethyl)pentanoic acid hydrochloride (CAS 1394041-23-6) is a critical synthetic intermediate, often utilized in the development of gabapentinoid analogs (e.g., Pregabalin derivatives).[1][2] While structurally similar to naturally occurring amino acids, the presence of the hydrochloride moiety and its specific isomeric configuration requires distinct handling protocols compared to standard biological reagents.[3]

Immediate Safety Profile:

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).[1][4][3][2]

  • Chemical Nature: Acidic salt (HCl); Hygroscopic solid.[1][3]

  • Disposal Class: Generally classified as Chemical Waste for Incineration .[1][3] While some academic guidelines permit drain disposal for simple amino acids, drug development protocols strictly prohibit discharging pharmaceutical intermediates into municipal water systems to prevent bio-accumulation and regulatory non-compliance.[3]

Technical Safety Profile: The "Why" Behind the Protocol

To ensure safety, we must understand the chemical behavior driving the hazard.[3][5]

The Hydrochloride Moiety & Acidity

Unlike free amino acids which exist as zwitterions at neutral pH, this compound is supplied as the hydrochloride salt.[3] Upon dissolution in water, the HCl dissociates, significantly lowering the pH of the solution (often pH < 3.0 for concentrated solutions).

  • Risk: Direct contact with mucous membranes causes immediate irritation not just from the organic molecule, but from the acidic hydrolysis.[3]

  • Mitigation: All aqueous waste streams must be pH-adjusted before consolidation to prevent off-gassing or container degradation.[1][3]

Zwitterionic Buffering

Once neutralized, the free base form [3-(aminomethyl)pentanoate] acts as a buffer.[1][2]

  • Operational Impact: During neutralization, you may observe a "buffering plateau."[3] Technicians often make the mistake of adding base too rapidly, overshooting the pH target once the buffering capacity is exhausted.[3]

  • Protocol: Titrate neutralizing agents slowly to avoid "pH shock" and excessive heat generation.[3]

Quantitative Data & Physical Properties[4][6]

ParameterSpecificationOperational Implication
CAS Number 1394041-23-6Use for waste manifesting and inventory tracking.[1][3][2]
Molecular Weight 167.63 g/mol Calculation basis for molar neutralization.[1][3]
Solubility High (Water, Methanol)Readily forms aqueous waste; requires segregation from non-polar organics.[1][3][2]
Acidity (pKa) ~3.5 - 4.5 (COOH), ~9-10 (NH3+)Waste streams will be acidic unless treated.[1][3]
Physical State White to off-white powderDust generation is the primary inhalation risk.[1][3]

Validated Disposal Workflows

Scenario A: Solid Waste (Expired or Excess Inventory)

Do not dissolve solid waste for disposal. Dissolving creates unnecessary liquid waste volume and increases spill risks.[1][3][2]

  • Segregation: Place the solid substance in a chemically compatible container (HDPE or Glass).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(Aminomethyl)pentanoic acid hydrochloride, solid."[1][3]

    • Hazard Check: Irritant.[1][3][2]

  • Disposal Path: High-temperature incineration.[1][3] This ensures complete destruction of the organic framework, leaving only trace HCl emissions captured by the incinerator's scrubbers.[3]

Scenario B: Aqueous Reaction Mixtures (Process Waste)

Goal: Neutralize and segregate.[1][3][2]

  • Characterization: Test the pH of the waste stream.[3][5] It will likely be acidic (pH 1-4).[1][3]

  • Neutralization Protocol:

    • Place the waste container in an ice bath or secondary containment to manage exotherms.[3]

    • Slowly add 10% Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) .[1][3]

    • Why Bicarbonate? It is self-limiting.[1][3] It is harder to accidentally create a caustic hazard (pH > 12) with bicarbonate than with hydroxide.[1][3]

    • Target pH: 6.0 – 8.0.

  • Precipitation Check: Neutralization may cause the free amino acid to precipitate if the concentration is high.[3] This slurry should be treated as liquid chemical waste.[1][3]

  • Disposal Path: Aqueous Chemical Waste (for incineration or specialized wastewater treatment).[1][3][2] Do not pour down the drain unless your facility has a specific permit for amino acid intermediates.[1][3]

Scenario C: Trace Contamination (Glassware)[1]
  • Rinse: Triple rinse glassware with water.[1][3]

  • First Rinse: Collect the first rinse volume into the Aqueous Chemical Waste container (treat as Scenario B).

  • Subsequent Rinses: Can generally be discharged to the sanitary sewer (check local facility limits) or collected in general wash solvents.[1][3]

Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the decision matrix for disposing of 3-(Aminomethyl)pentanoic acid HCl.

DisposalWorkflow Start Start: Waste Identification (3-Aminomethyl pentanoic acid HCl) StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure Substance) StateCheck->SolidPath Solid LiquidPath Liquid/Aqueous Solution StateCheck->LiquidPath Liquid SolidAction Pack in HDPE Container Label: 'Solid Irritant' SolidPath->SolidAction PHCheck Check pH LiquidPath->PHCheck FinalDisposal Final Disposal: High-Temp Incineration SolidAction->FinalDisposal Neutralize Neutralize with NaHCO3 to pH 6-8 PHCheck->Neutralize pH < 5 or > 9 SolventCheck Contains Organic Solvents? PHCheck->SolventCheck pH 5-9 Neutralize->SolventCheck SegregateOrganic Segregate to Halogenated/Non-Halogenated Solvent Waste SolventCheck->SegregateOrganic Yes SegregateAqueous Segregate to Aqueous Waste SolventCheck->SegregateAqueous No SegregateOrganic->FinalDisposal SegregateAqueous->FinalDisposal

Figure 1: Decision tree for the segregation and disposal of 3-(Aminomethyl)pentanoic acid hydrochloride waste streams.

Emergency Response & Spill Control

In the event of a spill, rely on the "Isolate, Neutralize, Collect" methodology.

  • PPE Required: Nitrile gloves (double gloving recommended for solutions), safety goggles, and lab coat.[3] Use a dust mask (N95/P2) if powder is dispersed.[1][3]

  • Dry Spill:

    • Do not sweep vigorously (avoids dust generation).[1][3]

    • Cover with a wet paper towel to dampen, then scoop into a waste container.[3]

    • Clean surface with water.[1][6][4][7][8][9][10]

  • Wet Spill:

    • Absorb with an inert material (vermiculite or spill pads).[1][3]

    • Do not use bleach. Mixing bleach (hypochlorite) with amine salts can theoretically generate chloramines (toxic gas), although the risk is lower with primary amines than secondary/tertiary, it is a bad habit to form.[1][2] Use soap and water for final cleanup.[6][4][3][8]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71756374, 3-(Aminomethyl)pentanoic acid hydrochloride. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(Aminomethyl)pentanoic acid hydrochloride

Executive Summary & Hazard Logic Handling 3-(Aminomethyl)pentanoic acid hydrochloride requires a nuanced understanding of its dual nature: it is both an organic amine precursor (often used in peptidomimetic or GABA-analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Handling 3-(Aminomethyl)pentanoic acid hydrochloride requires a nuanced understanding of its dual nature: it is both an organic amine precursor (often used in peptidomimetic or GABA-analog synthesis) and an acidic salt.

The "Why" Behind the Safety: Many researchers underestimate amino acid salts, treating them as benign "biologicals." However, the hydrochloride moiety renders this compound hygroscopic and acidic . Upon contact with the natural moisture of your skin or mucous membranes, the salt dissociates, locally lowering pH and causing immediate irritation or potential chemical burns if occluded under jewelry or tight clothing. Furthermore, as a fine crystalline powder, it poses a significant inhalation risk (STOT SE 3), where it can irritate the upper respiratory tract.

Core Hazard Profile (GHS Classification)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

PPE Selection Matrix

This matrix is designed to prevent permeation and inhalation.[3] Standard latex gloves are insufficient due to the potential for acidic permeation in solution.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Nitrile offers superior resistance to acidic salts compared to latex. Double gloving is required when handling solutions >1 M to prevent micro-permeation.
Eye Protection Chemical Safety Goggles (Not just glasses)Safety glasses have gaps. Fine hydrochloride powders can drift into these gaps. Goggles provide a seal against dust entry and splashes.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are mandatory for weighing. If working outside a hood (e.g., equipment maintenance), a fit-tested N95 is the minimum requirement.
Body Lab Coat (High-neck, cotton/poly blend)Must cover the neck area. Synthetic fibers can melt if a fire occurs; blends are preferred. Ensure cuffs are tucked under gloves.

Operational Protocols

Protocol A: Weighing & Transfer (High Risk: Dust Generation)

Context: The highest risk of exposure occurs when the static-charged powder is transferred from the stock container.

  • Environmental Control: All weighing must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or bar if available. Hydrochloride salts are prone to static cling, which causes "jumping" of particles.

  • Transfer Technique:

    • Do not pour directly from the stock bottle.

    • Use a dedicated spatula.

    • The "Tap" Method: Gently tap the spatula against the weigh boat to dislodge powder rather than shaking it, which creates an aerosol cloud.

  • Immediate Cleanup: Wipe the balance area with a damp paper towel (water) immediately after use to solubilize and remove invisible dust.

Protocol B: Solubilization (Exothermic Risk)

Context: Dissolving HCl salts in water or buffers can be slightly exothermic.

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid soft plastics that may leach or deform if the reaction heat is higher than anticipated (though rare for this specific compound, it is good practice).

  • Addition Order: Always add the solid to the solvent , not vice versa. This prevents the formation of a "gummy" clump at the bottom that is difficult to dissolve and reduces splash risk.

  • Agitation: Use a magnetic stir bar. Do not shake the vessel by hand.

Visualization: PPE Decision Logic

This decision tree helps you adjust PPE based on the state of the matter (Solid vs. Liquid) and the quantity handled.

PPE_Decision_Tree Start Start: Assess Material State State_Solid State: Solid / Powder Start->State_Solid State_Liquid State: Solution / Liquid Start->State_Liquid Quant_Check Quantity > 500mg? State_Solid->Quant_Check Conc_Check Concentration > 1M? State_Liquid->Conc_Check Hood_Mandatory Engineering Control: Fume Hood REQUIRED Quant_Check->Hood_Mandatory Yes PPE_Level_1 PPE Level 1: Safety Glasses + Nitrile Gloves Quant_Check->PPE_Level_1 No PPE_Level_2 PPE Level 2: Sealed Goggles + Double Nitrile + N95 (if hood fails) Hood_Mandatory->PPE_Level_2 Splash_Risk Splash Risk High? Conc_Check->Splash_Risk Yes PPE_Standard Standard Liquid PPE: Safety Glasses + Nitrile Conc_Check->PPE_Standard No PPE_Level_3 PPE Level 3: Face Shield + Apron + Long Cuff Nitrile Splash_Risk->PPE_Level_3 High Splash_Risk->PPE_Standard Low

Figure 1: PPE Decision Logic Flow. Selects protection level based on physical state and concentration risks.

Emergency Response & Spill Management

In Case of Exposure[2][4][5][6][7]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[3] The HCl salt is water-soluble; water is the best decontamination agent. Do not use organic solvents (ethanol/DMSO) as they may enhance skin absorption.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately—acidic salts can cause corneal opacity.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Cleanup Workflow

For spills of the solid powder, dry sweeping is discouraged as it creates dust.

Spill_Response Spill_Start Spill Detected Isolate 1. Isolate Area (Mark 3m Radius) Spill_Start->Isolate PPE_Don 2. Don PPE (Goggles, Double Gloves, N95) Isolate->PPE_Don Cover 3. Cover Spill (Paper Towels soaked in weak base) PPE_Don->Cover Neutralize 4. Neutralize (Use 5% Sodium Bicarbonate) Cover->Neutralize Collect 5. Collect (Scoop into Haz Waste) Neutralize->Collect

Figure 2: Spill Response Workflow. Emphasizes neutralization of the acidic salt before collection.

Disposal & Waste Management

Do not dispose of in general trash or down the drain.

  • Segregation: Segregate as "Solid Organic Acid" or "Liquid Organic Acid" depending on the state.

  • Neutralization (Optional but Recommended): Before disposal, small amounts of waste solution can be neutralized to pH 7 using Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ). This reduces the hazard profile for the waste management team.
  • Labeling: Clearly label the waste container: "Contains 3-(Aminomethyl)pentanoic acid HCl - Irritant/Acidic."

References

  • PubChem. (n.d.).[4] 3-(Aminomethyl)pentanoic acid hydrochloride (Compound).[4][5] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Amines and their salts. Retrieved February 22, 2026, from [Link]

Sources

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